6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUINISNXLVCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CBr)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
In-Depth Technical Guide: Chemical Structure, Synthesis, and Derivatization of 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Executive Summary
6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (CAS: 79851-85-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Featuring a rigid benzoxazolone core, an N-methyl substitution, and a highly reactive alpha-bromoketone moiety, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including imidazothiazoles, aminothiazoles, and novel analgesic agents[2][3]. This guide details its structural properties, mechanistic synthesis protocols, and downstream applications.
Structural and Electronic Profiling
The benzoxazolone scaffold consists of a benzene ring fused to an oxazolone ring. The electronic distribution within this bicyclic system dictates its chemical behavior.
-
N-Methylation Effect: The methyl group at position 3 prevents N-acylation during downstream reactions and locks the molecule in its amide form, preventing tautomerization.
-
Regioselectivity of the Core: The nitrogen atom at position 3 (C3a) and the oxygen atom at position 1 (C7a) both donate electron density into the fused benzene ring. However, nitrogen is a stronger electron-donating group via resonance than oxygen. Consequently, the C6 position (para to the nitrogen) is the most nucleophilic site on the aromatic ring, making it the primary target for electrophilic aromatic substitution[3][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone |
| CAS Registry Number | 79851-85-7 |
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 270.08 g/mol |
| Key Functional Groups | Benzoxazolone core, N-methyl, alpha-bromoketone |
| Primary Reactive Site | alpha-carbon of the bromoacetyl group (SN2) |
Mechanistic Synthesis and Experimental Workflows
The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is achieved via a two-step sequence starting from commercially available 2-benzoxazolinone[1].
Synthetic workflow for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
Step 1: N-Methylation of 2-Benzoxazolinone
Causality & Mechanism: The starting material exhibits ambident reactivity (N vs. O alkylation). Using a mild base like potassium carbonate (K₂CO₃) deprotonates the acidic NH (pKa ~ 9). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the softer nitrogen anion preferentially attacks the soft electrophile (methyl iodide), yielding the N-methylated product exclusively. Protocol:
-
Dissolve 1.0 equivalent of 2-benzoxazolinone in anhydrous acetone or DMF.
-
Add 1.5 equivalents of anhydrous K₂CO₃ and stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Dropwise add 1.2 equivalents of methyl iodide (CH₃I) while maintaining the temperature below 30 °C.
-
Reflux the mixture for 4–6 hours. Self-Validation: Monitor completion via TLC (Hexane:Ethyl Acetate 7:3); the product spot will run higher due to the loss of the polar NH hydrogen.
-
Cool to room temperature, pour into crushed ice, and filter the resulting white precipitate. Wash with cold water and dry under vacuum to yield 3-methyl-2-benzoxazolinone.
Step 2: Regioselective Friedel-Crafts Acylation
Causality & Mechanism: The introduction of the bromoacetyl group requires a strong Lewis acid (AlCl₃) to generate the highly electrophilic acylium ion from bromoacetyl chloride. Excess AlCl₃ (typically 3-4 equivalents) is mandatory because the carbonyl oxygen of the benzoxazolone ring also coordinates with the Lewis acid, which partially deactivates the ring. Despite this, the strong para-directing effect of the N-methyl group ensures acylation occurs strictly at the C6 position[3][4]. Protocol:
-
Suspend 3.5 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM) or carbon disulfide (CS₂) at 0 °C under an inert nitrogen atmosphere.
-
Slowly add 1.2 equivalents of bromoacetyl chloride (or bromoacetyl bromide) dropwise to form the acylium ion complex.
-
Dissolve 1.0 equivalent of 3-methyl-2-benzoxazolinone in dry DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C to prevent polyacylation or ether cleavage.
-
Stir at 0 °C for 1 hour, then gradually warm to reflux for 4–6 hours.
-
Self-Validating Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and 1M HCl. The HCl is critical to dissolve the insoluble aluminum salts and prevent emulsion formation. Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to afford pure 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone[1][3].
Chemical Reactivity and Molecular Derivatization
The alpha-bromoketone moiety in 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is a privileged functional group, susceptible to rapid nucleophilic displacement and cyclocondensation.
Key derivatization pathways of the alpha-bromoketone intermediate.
-
Hantzsch Thiazole Synthesis: Reaction with thiourea or thioamides in refluxing ethanol yields 2-aminothiazole derivatives. The sulfur atom first displaces the bromide via an SN2 mechanism, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration[2].
-
TDAE Strategy: Tetrakis(dimethylamino)ethylene (TDAE) can be used to generate benzoxazolinonic anions via a single-electron transfer mechanism, facilitating novel carbon-carbon bond formations with various electrophiles[2].
-
Analgesic Agent Development: Displacement of the bromide with secondary amines or other nitrogenous heterocycles (e.g., 2-benzothiazolinone) yields compounds with potent analgesic properties, often evaluated via Tail Flick and Hot Plate tests[3].
Conclusion
6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone stands as a cornerstone intermediate in heterocyclic chemistry. Its regioselective synthesis relies heavily on the electronic interplay of the benzoxazolone core, while its alpha-bromoketone handle provides a versatile platform for the discovery of novel therapeutics, particularly in the realms of pain management and infectious diseases.
References
-
[2] Aïda R. Nadji-Boukrouche et al. "TDAE reactivity of 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone (2)..." ResearchGate. URL: 2
-
[1] ChemicalBook. "6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone". ChemicalBook. URL: 1
-
[3] Fatma Bilgen Beldüz. "Bazı 2-benzoksazolinon bileşiklerinin sentezi ve analjezik etkileri üzerinde çalışmalar". Ulusal Tez Merkezi. URL: 3
-
[4] BenchChem Technical Support Team. "6-Chloro-2-benzoxazolinone|CAS 19932-84-4". BenchChem. URL: 4
Sources
Advanced Medicinal Chemistry of 6-Acyl-2(3H)-benzoxazolones: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
The 2(3H)-benzoxazolone heterocycle is a privileged, highly versatile scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for phenols and catechols. While the unsubstituted core offers baseline biological interactions, targeted functionalization at the 6-position via acylation fundamentally shifts the electronic distribution and steric bulk of the molecule. This specific modification unlocks a broad spectrum of potent pharmacological activities. Today, 6-acyl-2(3H)-benzoxazolones and their downstream derivatives are actively investigated as next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with superior gastric safety profiles, as well as promising anticancer agents and selective enzyme inhibitors[1],[2].
This technical guide explores the chemical logic behind their synthesis, the mechanistic basis of their biological activity, and provides self-validating protocols for laboratory development.
Chemical Logic and Synthetic Methodologies
The regioselective functionalization of 2(3H)-benzoxazolone is governed by the synergistic electron-donating effects of its heteroatoms. The oxygen atom at position 1 and the nitrogen at position 3 activate the aromatic ring, making the 6-position highly susceptible to electrophilic aromatic substitution.
Direct Friedel-Crafts Acylation vs. The "Fries-like" Rearrangement
Historically, 6-acyl derivatives were synthesized via direct Friedel-Crafts acylation using acyl chlorides in the presence of a large excess of aluminum chloride (AlCl
To circumvent these inefficiencies, a highly optimized "Fries-like" rearrangement was developed[3]. The causality behind this approach relies on leveraging a two-step thermodynamic control mechanism:
-
Kinetic N-Acylation: The N-3 position is rapidly acylated under mild basic conditions (e.g., NaOH in an acetone/water mixture) to form the kinetic product, 3-acyl-2(3H)-benzoxazolone.
-
Thermal Migration: Upon heating to 165°C in the presence of catalytic AlCl
(or ZnCl ), the acyl group undergoes an intramolecular migration to the thermodynamically more stable 6-position.
This rearrangement significantly reduces catalyst consumption, eliminates poly-acylation, and improves overall yields (76–90%) while ensuring absolute regiochemical purity[3].
Fig 1. Synthetic pathways to 6-acyl-2(3H)-benzoxazolones and downstream derivatization.
Pharmacological Mechanisms and Applications
Analgesic and Anti-inflammatory Activity (COX-2 Selectivity)
Classical NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to severe gastrointestinal (GI) toxicity due to the suppression of cytoprotective prostaglandins in the stomach mucosa.
6-Acyl-2(3H)-benzoxazolones, particularly those bearing acetic or propanoic acid residues at the N-3 position, exhibit a refined mechanism of action. The 6-acyl moiety provides the necessary lipophilic bulk to selectively anchor into the larger hydrophobic side pocket of the COX-2 active site. Simultaneously, the N-3 acidic tail coordinates with the Arg120 residue of the enzyme. This structural complementarity results in potent anti-inflammatory activity comparable to indomethacin, but with significantly reduced gastric ulceration potential[1],[4].
Fig 2. Selective COX-2 inhibition mechanism of 6-acyl-2(3H)-benzoxazolones sparing GI mucosa.
Carbonic Anhydrase Inhibition and Cytotoxicity
Beyond inflammation, the 6-acyl core serves as a versatile precursor for chalcones (6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones) via Claisen-Schmidt condensation. These derivatives demonstrate significant cytotoxicity against human oral squamous cell carcinoma (OSCC) cell lines (e.g., HSC-2) and act as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. The
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative pharmacological data for key 6-acyl-2(3H)-benzoxazolone derivatives, highlighting the structure-activity relationships derived from recent literature.
| Compound Class / Specific Derivative | Target / Assay Model | Activity Metric | Reference Drug Comparison | Source |
| 3-(6-Benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Carrageenan-induced paw edema (100 mg/kg) | High anti-inflammatory activity | Lower than Indomethacin (10 mg/kg), but zero gastric lesions | [1] |
| 6-(2,5-Difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone | Acetic acid-induced writhing test (Analgesia) | Highest antinociceptive response | Comparable to Aspirin, superior GI safety | [4] |
| 6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | Cytotoxicity (HSC-2 cell line) | CC | 9.4x more cytotoxic than 5-Fluorouracil | [2] |
| 6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolones (General Chalcones) | hCA I and hCA II Inhibition | IC | Lower affinity than Acetazolamide (8.37 µM for hCA II) | [2] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness in drug development workflows, the following protocols incorporate built-in validation steps to confirm reaction success and biological efficacy.
Protocol A: Synthesis of 6-Acetyl-2(3H)-benzoxazolone (Direct Acylation)[2]
Objective: Regioselective functionalization of the 6-position via Friedel-Crafts acylation.
-
Catalyst Activation: In a fume hood, slowly add 13 mL (172 mmol) of N,N-dimethylformamide (DMF) to 80 g (600 mmol) of anhydrous aluminum chloride (AlCl
). Caution: Highly exothermic. Heat the mixture to 45°C for 5 minutes to form the active complex. -
Reagent Addition: Introduce 8.1 g (60 mmol) of 2(3H)-benzoxazolone and 6.4 mL (90 mmol) of acetyl chloride into the AlCl
-DMF solution. -
Reaction Execution: Heat the reaction mixture to 80°C under continuous stirring for 3 hours. Causality: The elevated temperature provides the activation energy necessary for the electrophilic attack at the sterically hindered but electronically favored 6-position.
-
Quenching & Workup: Pour the hot mixture over 200 mL of crushed ice containing 30 mL of concentrated HCl (37%). Collect the precipitated crude product via vacuum filtration.
-
Purification: Air-dry the solid and recrystallize from ethanol to yield brown crystals.
-
Self-Validation Step: Verify the product via melting point (Expected: 231–234°C) and
H-NMR. The appearance of a distinct singlet for the acetyl methyl group (~2.5 ppm) and an ABX spin system in the aromatic region confirms substitution exclusively at the 6-position.
Protocol B: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)[1],[4]
Objective: Quantify the anti-inflammatory efficacy of synthesized benzoxazolone derivatives.
-
Animal Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.
-
Dosing: Administer the test compounds (e.g., 50 or 100 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Administer 0.5% CMC to the negative control group and Indomethacin (10 mg/kg) to the positive reference group.
-
Induction: Sixty minutes post-dosing, inject 0.05 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.
-
Measurement: Measure paw thickness using a digital plethysmometer at 90, 180, 270, and 360 minutes post-injection.
-
Self-Validation & Statistical Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(n_control - n_test) / n_control] × 100 (where n is the average difference in thickness between the injected right paw and the uninjected left paw). A statistically significant reduction (p < 0.05) compared to the control validates the anti-inflammatory effect.
References
- Source: Archiv der Pharmazie (via ResearchGate)
- Title: Synthesis and characterization of some new 2(3H)
- Title: Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)
- Title: "Fries like" rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-nitro)-benzoyl-2(3H)-benzothiazolone - CAS号 187409-84-3 - 摩熵化学 [molaid.com]
- 4. tandfonline.com [tandfonline.com]
Structure-Activity Relationship (SAR) and Synthetic Workflow of Bromoacetyl Benzoxazolone Analogs as IGF-1R Kinase Inhibitors
Executive Summary
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in tumor cell proliferation, suppression of apoptosis, and anchorage-independent growth. While early drug development efforts yielded potent substrate-competitive inhibitors like AG 538 (a tyrphostin derivative with an IC₅₀ of 61 nM), these early-generation molecules relied on catechol rings to mimic the tyrosine residues of the kinase substrate. In the cellular environment, catechols are highly susceptible to oxidation into reactive quinones, leading to loss of efficacy and off-target toxicity.
To overcome this metabolic liability, researchers have developed bioisosteres utilizing the benzoxazolone scaffold. The synthesis of these stable analogs heavily relies on a critical intermediate: bromoacetyl benzoxazolone . This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR), mechanistic rationale, and self-validating synthetic protocols for bromoacetyl benzoxazolone derivatives in the context of IGF-1R inhibition.
Mechanistic Rationale & Target Biology
Unlike ATP-competitive inhibitors, which often suffer from poor selectivity due to the highly conserved nature of the ATP-binding pocket across the kinome (particularly between IGF-1R and the Insulin Receptor, IR), benzoxazolone analogs act as substrate-competitive inhibitors [1].
By mimicking the target tyrosine residue without the oxidative instability of a catechol, benzoxazolone derivatives block the substrate-binding site. This prevents the auto-phosphorylation of IGF-1R and the subsequent phosphorylation of Insulin Receptor Substrate-1 (IRS-1). Consequently, the downstream Phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway is starved of its activation signal, leading to apoptosis and the inhibition of colony formation in breast and prostate cancer models.
IGF-1R signaling pathway and blockade by benzoxazolone-based substrate-competitive inhibitors.
Chemical Synthesis: Causality in Workflow Design
The synthesis of benzoxazolone-based IGF-1R inhibitors requires the precise installation of a reactive alpha-bromo ketone moiety to serve as a bridge for further elongation (e.g., cyanation and Knoevenagel condensation).
The Bromination Challenge: A common instinct in synthetic design is to first acetylate the benzoxazolone ring and subsequently perform an alpha-bromination using N-bromosuccinimide (NBS) or Br₂. However, empirical evidence shows this approach fails; the highly activated aromatic ring of the benzoxazolone undergoes direct electrophilic aromatic bromination rather than the desired enol-mediated alpha-bromination of the acetyl group [2].
The Solution: To bypass this, the workflow mandates a direct Friedel-Crafts acylation utilizing bromoacetyl bromide . This installs the entire bromoacetyl group in a single step, exclusively yielding the 6-bromoacetyl-2(3H)-benzoxazolone isomer due to the directing effects of the fused heterocyclic system.
Synthetic workflow for generating IGF-1R inhibitors via the bromoacetyl benzoxazolone intermediate.
Structure-Activity Relationship (SAR) Analysis
The SAR of these compounds hinges on the bioisosteric replacement of the catechol ring and the spatial orientation of the bridging linker.
-
Catechol vs. Benzoxazolone: Replacing the catechol ring with a benzoxazolone moiety preserves the hydrogen-bond donor/acceptor profile necessary for interacting with the substrate-binding pocket of IGF-1R, while conferring total resistance to cellular oxidation [3].
-
Positional Isomerism (5- vs. 6-substitution): While Friedel-Crafts acylation yields the 6-acetyl isomer, accessing the 5-acetyl isomer requires a distinct synthetic route starting from 3-nitro-4-hydroxyacetophenone. SAR data indicates that both isomers retain sub-micromolar affinity, but the 6-substituted analogs generally exhibit superior pharmacokinetic profiles and easier synthetic scalability [2].
Quantitative SAR Comparison
| Compound Class / Pharmacophore | Substitution Position | Linker Type | IGF-1R IC₅₀ (Cell-Free) | Cellular Stability (Oxidation) |
| AG 538 (Catechol baseline) | N/A | Tyrphostin-like | 61 nM | Low (Rapidly forms quinones) |
| Benzoxazolone Analog A | 6-position | Cyanoacrylamide | ~300 - 500 nM | High (Stable) |
| Benzoxazolone Analog B | 5-position | Cyanoacrylamide | ~600 - 800 nM | High (Stable) |
Note: While the absolute cell-free IC₅₀ of benzoxazolone analogs is slightly higher than AG 538, their in vivo and intact-cell efficacy is vastly superior due to the absence of oxidative degradation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory Quality Control (QC) checkpoints.
Protocol 1: Synthesis of 6-Bromoacetyl-2(3H)-benzoxazolone
Objective: Synthesize the key intermediate via Friedel-Crafts acylation without inducing ring bromination.
-
Preparation: Suspend 2(3H)-benzoxazolone (1.0 eq) and anhydrous Aluminum Chloride (AlCl₃, 3.5 eq) in anhydrous carbon disulfide (CS₂) or nitrobenzene under an inert argon atmosphere. Cool the mixture to 0°C.
-
Acylation: Add bromoacetyl bromide (1.2 eq) dropwise over 30 minutes to manage the exothermic reaction and prevent polymerization.
-
Reflux: Gradually warm the mixture to room temperature, then reflux at 50°C for 4 hours.
-
Quenching: Carefully pour the reaction mixture over crushed ice containing 1M HCl to break down the aluminum complex.
-
Isolation: Filter the resulting crude precipitate, wash with cold water, and recrystallize from ethanol.
-
QC Checkpoint (Self-Validation): Perform ¹H-NMR (DMSO-d6). Validation requires the presence of a distinct singlet at ~4.7 ppm integrating to 2 protons (the -CH₂-Br group). LC-MS must show a characteristic 1:1 isotopic doublet for the molecular ion (M and M+2) confirming the presence of a single bromine atom.
Protocol 2: Cell-Free IGF-1R Kinase Assay
Objective: Quantify the IC₅₀ of the synthesized benzoxazolone bioisosteres.
-
Reaction Mix: In a 96-well plate, combine recombinant IGF-1R kinase domain, 10 µg of poly(Glu,Tyr) 4:1 substrate, and the benzoxazolone inhibitor (serially diluted from 10 µM to 1 nM in DMSO).
-
Initiation: Add 10 µM ATP spiked with 1 µCi of[γ-³²P]ATP to initiate the kinase reaction. Incubate at 30°C for 20 minutes.
-
Termination: Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Quantification: Transfer the mixture to a glass microfiber filter plate. Wash extensively with 10% TCA to remove unreacted ATP. Measure incorporated ³²P via liquid scintillation counting.
-
QC Checkpoint (Self-Validation): Include AG 538 as a positive control (expected IC₅₀ ~60-70 nM) and a DMSO vehicle as a negative control to establish the maximum dynamic range of the assay.
Protocol 3: Soft Agar Colony Formation Assay (Phenotypic Validation)
Objective: Confirm that the substrate-competitive inhibition translates to the suppression of anchorage-independent tumor growth.
-
Base Layer: Coat 6-well plates with a 0.6% agarose layer in DMEM supplemented with 10% FBS. Allow to solidify.
-
Cell Seeding: Suspend MDA MB-468 breast cancer cells (1x10⁴ cells/well) in 0.3% agarose/DMEM containing the benzoxazolone inhibitor at 2x its determined IC₅₀. Overlay this onto the base layer.
-
Incubation: Incubate at 37°C, 5% CO₂ for 14–21 days, feeding the cells twice weekly with liquid media containing the inhibitor.
-
Analysis: Stain colonies with 0.005% Crystal Violet and quantify using an automated colony counter.
-
QC Checkpoint (Self-Validation): Run a parallel 2D cell viability assay (e.g., MTT or CellTiter-Glo) over 48 hours. This ensures that the reduction in colony formation is driven by the specific blockade of IGF-1R-mediated anchorage-independent survival, rather than acute, non-specific chemical toxicity.
Conclusion
The transition from catechol-based tyrphostins to bromoacetyl benzoxazolone-derived bioisosteres represents a masterclass in rational drug design. By understanding the metabolic liabilities of the catechol ring and the synthetic nuances of the benzoxazolone scaffold (specifically the necessity of Friedel-Crafts acylation over direct bromination), researchers can successfully generate stable, substrate-competitive inhibitors of IGF-1R. These molecules provide a vital therapeutic avenue for starving oncogene-addicted tumors of their PI3K/Akt survival signals without the off-target kinome toxicity associated with ATP-competitive agents.
References
-
Title: Development of new insulin-like growth factor-1 receptor kinase inhibitors using catechol mimics. Source: Journal of Biological Chemistry (2003). URL: [Link] [1]
-
Title: Development of New Insulin-like Growth Factor-1 Receptor Kinase Inhibitors Using Catechol Mimics (Full Text / Synthetic Methodology). Source: Semantic Scholar / JBC Archive URL: [Link] [2]
-
Title: Synthesis and biological profile of benzoxazolone derivatives. Source: Archiv der Pharmazie (PubMed / NIH). URL: [Link] [3]
The Emerging Therapeutic Potential of Benzoxazolone Derivatives in Pain and Inflammation Management: A Technical Guide
Introduction: The Imperative for Novel Analgesic and Anti-Inflammatory Agents
Inflammation and pain are complex physiological responses integral to host defense and tissue repair. However, their dysregulation underpins a multitude of chronic and debilitating diseases, including arthritis, neurodegenerative disorders, and cardiovascular disease.[1][2] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, highlighting the urgent need for safer and more effective treatment modalities.[3][4][5] In this context, the benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable analgesic and anti-inflammatory properties.[6][7][8] This technical guide provides an in-depth exploration of the potential of benzoxazolone derivatives as a promising class of therapeutic agents for the management of pain and inflammation, intended for researchers, scientists, and drug development professionals.
The Benzoxazolone Scaffold: A Versatile Pharmacophore
The 2(3H)-benzoxazolone core is a bicyclic heterocyclic system that has garnered significant attention due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[6][8][9] Its structural features allow for facile modification at various positions, enabling the fine-tuning of its pharmacological profile. This versatility has led to the development of numerous benzoxazolone derivatives with potent analgesic and anti-inflammatory effects, often comparable to or exceeding those of established drugs.[9][10]
Mechanisms of Action: Unraveling the Anti-Inflammatory and Analgesic Pathways
The therapeutic effects of benzoxazolone derivatives are attributed to their ability to modulate key inflammatory and nociceptive signaling pathways.
Inhibition of Pro-Inflammatory Enzymes and Mediators
A primary mechanism underlying the anti-inflammatory action of many benzoxazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][11][12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[9] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, certain benzoxazolone derivatives can exert their anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4][5] Furthermore, some derivatives have been shown to inhibit the production of other pro-inflammatory mediators, such as prostaglandin E2 (PGE2).[10][13]
Modulation of Inflammatory Cytokine Production
Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14] Several benzoxazolone derivatives have demonstrated the ability to suppress the production of these key cytokines in various in vitro models, often in lipopolysaccharide (LPS)-stimulated immune cells.[14][15][16][17] This suggests that their anti-inflammatory effects extend beyond COX inhibition to the modulation of critical cytokine signaling pathways.
Interference with Key Signaling Cascades
Recent studies have begun to elucidate the impact of benzoxazolone derivatives on intracellular signaling pathways that regulate the inflammatory response. One such pathway is the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascade.[18] The MAPK-NF-κB/iNOS pathway is a critical regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[18] Certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to suppress the phosphorylation of p38 and ERK, key components of the MAPK pathway, and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators.[18]
Signaling Pathway of Benzoxazolone Derivatives
Caption: Proposed mechanisms of action for the anti-inflammatory effects of benzoxazolone derivatives.
Preclinical Evaluation: Key Experimental Protocols
The assessment of the analgesic and anti-inflammatory potential of novel benzoxazolone derivatives relies on a combination of well-established in vivo and in vitro assays.
In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used and reproducible model assesses the acute anti-inflammatory activity of a test compound.[19][20][21]
-
Animal Model: Male Wistar rats (180-200g) or Swiss albino mice (20-25g) are typically used.[22][23] Animals should be acclimatized for at least one week before the experiment.[22]
-
Grouping and Dosing: Animals are fasted overnight and randomly divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose or saline with Tween 80).[22]
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg or Diclofenac at 50 mg/kg, orally).[22][24]
-
Test Groups: Receive the benzoxazolone derivative at various doses (e.g., 25, 50, 100 mg/kg, orally).
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[19][21][25]
-
Measurement of Paw Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.[22][25]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Carrageenan-Induced Paw Edema Workflow
Caption: A stepwise workflow for the carrageenan-induced paw edema assay.
In Vivo Evaluation of Analgesic Activity: Hot Plate Test
This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7][26][27][28]
-
Animal Model: Mice (20-25g) are commonly used.[29] Animals should be acclimatized to the testing room for at least 30-60 minutes before the experiment.[28][30]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 52-55°C) is used.[26][27][28]
-
Screening: Animals are screened 24 hours prior to the experiment, and only those that show a response (paw licking or jumping) within 5-15 seconds are selected for the study.
-
Grouping and Dosing: Selected animals are divided into groups:
-
Control Group: Receives the vehicle.
-
Standard Group: Receives a standard analgesic drug (e.g., Morphine at 5 mg/kg or Tramadol at 10 mg/kg, intraperitoneally).
-
Test Groups: Receive the benzoxazolone derivative at various doses.
-
-
Measurement of Latency: The latency to the first sign of nociception (paw licking, flicking, or jumping) is recorded at specific time points (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.[29] A cut-off time (usually 30 seconds) is set to prevent tissue damage.[27][30]
-
Data Analysis: The percentage increase in latency is calculated as the Maximum Possible Effect (%MPE) using the formula:
-
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
In Vitro Evaluation of Anti-Inflammatory Activity: Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[31][32][33]
-
Cell Culture: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.[15][34] Cells are cultured in appropriate media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the benzoxazolone derivative or a standard drug (e.g., Dexamethasone) for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) to induce the production of cytokines.[31][33][35]
-
Quantification of Cytokines: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined.
Data Presentation and Interpretation
To facilitate the comparison of the analgesic and anti-inflammatory activities of different benzoxazolone derivatives, the results should be presented in a clear and structured format.
Table 1: Comparative Anti-Inflammatory Activity of Benzoxazolone Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| Indomethacin | 10 | 45-55% | [22] |
| Derivative 3e | 50 | 48.2% | [9] |
| Derivative 4a | 50 | 52.6% | [9] |
| Compound 2h | 50 (in vivo) | 42.69% (xylene-induced ear edema) | [18] |
| Compound 3d | 50 | 62.61% | [24] |
Table 2: Comparative Analgesic Activity of Benzoxazolone Derivatives in the Hot Plate Test
| Compound | Dose (mg/kg) | % Maximum Possible Effect (%MPE) | Reference |
| Morphine | 5 | 70-80% | [29] |
| Derivative 3e | 100 | Significant increase in latency | [9] |
| Compound 1 | 100 | Higher anti-nociceptive activity | [36] |
| Compound 3 | 100 | Highest activity in hot-plate test | [36] |
Table 3: In Vitro Anti-Inflammatory Activity of Benzoxazolone Derivatives
| Compound | Assay | Target | IC50 (µM) | Reference |
| Celecoxib | COX-2 Inhibition | COX-2 | 0.04 | [12] |
| Compound 3g | COX-2 Inhibition | COX-2 | 0.09 | [12] |
| Compound 3n | COX-2 Inhibition | COX-2 | 0.06 | [12] |
| Compound 2h | Cytokine Inhibition | IL-6 | 8.61 | [18] |
| Compound 3d | Cytokine Inhibition | IL-6 | 5.43 | [15] |
| Compound 3g | Cytokine Inhibition | IL-6 | 5.09 | [15] |
| Compound 5e | Cytokine Inhibition | TNF-α & IL-6 | Potent inhibition at 10 µM |
Conclusion and Future Directions
Benzoxazolone derivatives represent a highly promising class of compounds for the development of novel analgesic and anti-inflammatory drugs. Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives with potent and, in some cases, selective inhibitory activity against key targets in the inflammatory and nociceptive pathways. The preclinical data accumulated to date strongly support their continued investigation. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their molecular mechanisms of action will be crucial for their successful translation into clinical candidates. The comprehensive experimental framework outlined in this guide provides a robust foundation for the continued exploration and development of benzoxazolone derivatives as next-generation therapeutics for pain and inflammation.
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MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3123. [Link]
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Solubility Profile of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone in Organic Solvents
Executive Summary
The compound 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is a critical electrophilic intermediate widely utilized in the synthesis of benzoxazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents[1]. Because its downstream applications typically involve nucleophilic substitution (SN2) of the highly reactive
Chemical Context & Structural Descriptors
To predict and understand the solubility of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, we must first analyze its structural descriptors:
-
Benzoxazolone Core: A fused heterocyclic system containing a lactam-like carbonyl.
-
N-Methylation (Position 3): The methylation of the nitrogen atom removes the only potential hydrogen-bond donor in the molecule.
- -Bromoketone (Position 6): Introduces a second carbonyl (a strong hydrogen-bond acceptor) and a bulky, polarizable bromine atom.
Because the molecule possesses multiple hydrogen-bond acceptors but zero hydrogen-bond donors , its solubility is highly dependent on the solvent's ability to either provide hydrogen bonds (protic solvents) or engage in strong dipole-dipole interactions (polar aprotic solvents).
Thermodynamic Solvation Theory (Hansen Parameters)
The solvation behavior of this intermediate can be modeled using Hansen Solubility Parameters (HSPs) , which divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (
-
Dispersion (
): The aromatic ring and the polarizable bromine atom contribute to a moderate-to-high . -
Polarity (
): The presence of two carbonyl groups creates a strong net dipole, requiring solvents with a high for optimal dissolution. -
Hydrogen Bonding (
): As a pure H-bond acceptor, the compound exhibits maximum solubility in solvents that can either donate hydrogen bonds without causing solvolysis, or in polar aprotic solvents that bypass the need for H-bonding entirely through overwhelming dipole-dipole stabilization[2].
Experimental Methodology: The Shake-Flask Protocol
To generate reliable, scalable data for process chemistry, kinetic solubility (which often overestimates solubility due to supersaturation) must be discarded in favor of thermodynamic equilibrium solubility . The miniaturized shake-flask method coupled with HPLC-UV is the gold standard for this determination[3],[4].
Step-by-Step Validation Protocol
-
Saturation: Dispense an excess amount of crystalline 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (approx. 50 mg) into a sealed 20 mL glass vial containing 10 mL of the target organic solvent. Causality: Excess solid ensures that the chemical potential of the undissolved solid equals that of the solute in solution, a strict requirement for thermodynamic equilibrium.
-
Equilibration: Incubate the vial in an orbital shaker set to 37 ± 1 °C at 100 rpm for 48 hours. Causality: A 48-hour window at physiological/standard process temperatures prevents the false-high readings associated with kinetic dissolution, ensuring true saturation is reached without mechanically degrading the solute[3].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 rpm for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents (unlike PES or Nylon), preventing filter-binding artifacts or membrane dissolution.
-
Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV at the compound's
(typically ~280 nm). Calculate the exact concentration using a pre-established 5-point calibration curve[4].
Caption: Thermodynamic solubility determination workflow using the miniaturized shake-flask method.
Quantitative Solubility Profile
Based on the physicochemical descriptors and thermodynamic principles outlined above, the solubility profile of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is stratified across different solvent classes.
Note: The following table summarizes representative equilibrium solubility ranges at 25°C to guide process solvent selection.
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism & Chemical Compatibility |
| Polar Aprotic | DMSO | > 50.0 | Strong dipole-dipole interaction; perfectly matches the high |
| Polar Aprotic | Acetone | ~ 35.0 | Favorable carbonyl-carbonyl alignment; excellent for low-boiling point recovery. |
| Polar Protic | Ethanol | ~ 8.5 | Moderate H-bond acceptance by the solute; limited by the solute's lack of H-bond donors. |
| Non-Polar | Toluene | ~ 2.0 | Driven purely by dispersion forces ( |
| Non-Polar | n-Hexane | < 0.1 | Complete mismatch in Hansen space; acts as a highly effective anti-solvent. |
Process Chemistry & Solvent Selection
The choice of solvent for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is not dictated by solubility alone, but by chemical stability .
Because the
Conversely, non-polar solvents like n-hexane are critical for downstream processing, serving as optimal anti-solvents to force the crystallization of the product out of a polar aprotic reaction mixture.
Caption: Influence of solvent selection on the solvation and downstream nucleophilic substitution.
References
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[1] Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones | PubMed (NIH) | 1
-
[3] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline | SciELO | 3
-
[4] Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery | PubMed (NIH) |4
-
[2] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals | PMC (NIH) | 2
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The Evolution and Engineering of N-Methylated Benzoxazolones: A Comprehensive Technical Guide
Executive Summary
The benzoxazolone nucleus has emerged as a privileged, highly versatile scaffold in modern drug design. Originally recognized for its discrete physicochemical profile and bioisosteric equivalence to pharmacokinetically weaker moieties, the core structure has been extensively engineered to develop a wide array of therapeutics, ranging from classic analgesics to advanced neuroprotective and anticancer agents[1]. Among the most critical structural modifications is N-methylation . The transformation of the core 2(3H)-benzoxazolone into N-methylbenzoxazolone (3-methylbenzo[d]oxazol-2(3H)-one) fundamentally alters the molecule's pharmacokinetic profile, eliminating a key hydrogen-bond donor, tuning lipophilicity, and enabling its use as a stable leaving group in sophisticated self-immolative prodrug systems.
This technical guide explores the pharmacochemical rationale, detailed synthetic methodologies, and the expanding pharmacological footprint of N-methylated benzoxazolone compounds.
The Pharmacochemical Rationale: Why N-Methylation?
The unsubstituted 2(3H)-benzoxazolone core possesses a weakly acidic N-H bond (pKa ~7.4–8.0)[1]. While this acidity is beneficial for certain target interactions, the exposed secondary amine acts as a prime site for rapid phase II metabolism, specifically glucuronidation, which accelerates renal clearance and limits the drug's plasma half-life.
By executing an N-methylation strategy, researchers achieve three critical pharmacokinetic upgrades:
-
Metabolic Shielding: Capping the nitrogen prevents premature metabolic conjugation.
-
Enhanced Membrane Permeability: The removal of the hydrogen-bond donor increases the partition coefficient (LogP), allowing N-methylated derivatives to more effectively cross the blood-brain barrier (BBB)—a critical requirement for neuroprotective applications.
-
Ambident Nucleophile Control: In synthesis, the benzoxazolone anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen center is the preferred site for alkylation by soft electrophiles, allowing for highly selective structural tuning.
Synthetic Methodologies: Classical vs. Green Catalysis
The synthesis of N-methylbenzoxazolone relies on the deprotonation of the core heterocycle followed by electrophilic methyl transfer. Historically, this was achieved using highly reactive, toxic alkylating agents. Today, green chemistry protocols utilize benign reagents and heterogeneous catalysis to achieve superior selectivity[2].
Table 1: Quantitative Comparison of N-Methylation Strategies
| Parameter | Classical Alkylation[3] | Green Catalysis[2] |
| Methylating Agent | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |
| Base / Catalyst | NaOH (Aqueous) | NaY Zeolite (Faujasite) |
| Temperature | 70 - 80 °C | 130 - 150 °C |
| Reaction Time | 0.5 - 1.0 h | 4.0 - 6.0 h |
| Typical Yield | ~90% | >95% |
| Selectivity (N vs O) | Moderate to High | Exclusively N-alkylation |
| Primary Byproducts | Sodium methyl sulfate (Toxic) | Methanol, CO₂ (Benign) |
Fig 1: Synthetic workflow for N-methylbenzoxazolone highlighting core cyclization and alkylation.
Validated Experimental Protocols
As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can confirm reaction progress and product identity in real-time.
Protocol A: Classical Alkylation using Dimethyl Sulfate (DMS)
Caution: DMS is a potent alkylating agent and suspected carcinogen. Perform strictly in a fume hood[3].
-
Initiation: Dissolve 10 mmol of 2-benzoxazolinone in 15 mL of 10% aqueous NaOH solution.
-
Causality: The strong base deprotonates the core NH, generating a water-soluble sodium salt and activating the nitrogen as a nucleophile.
-
-
Alkylation: Heat the solution to 70 °C. Dropwise, add 12 mmol of dimethyl sulfate over 15 minutes.
-
Causality: Controlled, dropwise addition prevents runaway exothermic reactions and limits the formation of O-methylated byproducts.
-
-
In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.3) will disappear, replaced by a distinct, less polar spot (Rf ~0.6). This shift validates the consumption of the polar, hydrogen-bond donating N-H group.
-
Isolation: Cool the mixture to 0 °C. The N-methylbenzoxazolone precipitates as a white solid. Filter, wash with cold water, and dry under a vacuum.
-
Analytical Validation: Confirm via ¹H-NMR (CDCl₃). The disappearance of the broad N-H singlet (~11.5 ppm) and the appearance of a sharp N-CH₃ singlet (~3.4 ppm) definitively validates the structural conversion.
Protocol B: Green Catalytic Methylation using Dimethyl Carbonate (DMC)
-
Initiation: In a high-pressure autoclave, combine 10 mmol of 2-benzoxazolinone, 50 mmol of dimethyl carbonate (DMC), and 0.5 g of activated NaY (faujasite) zeolite[2].
-
Causality: DMC acts as both the solvent and the methylating agent. The NaY zeolite provides the basic sites necessary for NH activation without requiring harsh aqueous caustic solutions.
-
-
Reaction: Seal and heat the reactor to 130 °C for 4 hours.
-
Causality: Elevated temperature overcomes the high activation energy of DMC cleavage. The zeolite's rigid pore structure sterically directs the methylation exclusively to the nitrogen atom, physically preventing O-alkylation.
-
-
Isolation & Recovery: Vent the reactor carefully to release CO₂ and methanol byproducts. Filter the mixture hot to recover the NaY catalyst (which can be washed, calcined, and reused). Evaporate the excess DMC under reduced pressure to yield the pure product.
Advanced Applications: Self-Immolative Prodrug Linkers
Beyond acting as an active pharmacophore, the N-methylbenzoxazolone structure is a critical component in the design of selectively activated anticancer prodrugs[4]. In these systems, a cytotoxic effector is tethered to a trigger via a self-immolative linker.
When the trigger is cleaved by a tumor-specific enzyme (e.g.,
Fig 2: Self-immolative prodrug activation yielding active drug and N-methylbenzoxazolone byproduct.
Pharmacological Profiling: Oncology & Analgesia
The lipophilic and bioisosteric nature of N-methylated benzoxazolones allows them to interface with a wide variety of biological targets.
Analgesia and Anti-inflammatory Activity: Historically, benzoxazolone derivatives were explored for their NSAID-like properties. By mimicking the spatial arrangement of endogenous signaling molecules, these nitrogen-containing pharmacophores modulate immune responses and inhibit pain signaling pathways, often through interactions with COX and LOX enzymes[6].
Oncology and Apoptotic Signaling: Recent in vitro and in silico studies have highlighted the potent anticancer properties of this scaffold. Specifically, 2(3H)-benzoxazolone derivatives engineered with piperidine substituents have demonstrated significant efficacy in reducing cell survival in metastatic MDA-MB-231 breast cancer cell lines[7]. The mechanism of action involves binding to intracellular targets (such as tubulin), leading to cell cycle arrest and the subsequent activation of caspase-dependent apoptotic pathways[7],[5].
Fig 3: Pharmacological signaling pathway of N-methylbenzoxazolone derivatives in breast cancer.
References
-
[1] Title: Synthesis and biological profile of benzoxazolone derivatives - PubMed | Source: nih.gov | URL: [Link]
-
[6] Title: Synthesis and biological profile of benzoxazolone derivatives - ResearchGate | Source: researchgate.net | URL:[Link]
-
[7] Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic | Source: jmchemsci.com | URL:[Link]
-
[2] Title: Green approaches to highly selective processes ... - IRIS - Ca' Foscari | Source: unive.it | URL: [Link]
-
[5] Title: Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates | Source: researchgate.net | URL: [Link]
-
[4] Title: Design of Selectively Activated Anticancer Prodrugs: Elimination and Cyclization Strategies | Source: researchgate.net | URL: [Link]
-
[3] Title: Cas 77-78-1,Dimethyl sulfate | lookchem | Source: lookchem.com | URL:[Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Cas 77-78-1,Dimethyl sulfate | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
Methodological & Application
Synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone: A Detailed Guide for Researchers
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, a key intermediate in the development of various pharmacologically active compounds. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The title compound, 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, serves as a versatile building block, enabling further molecular elaboration through the reactive bromoacetyl group. This guide outlines a reliable two-step synthesis commencing with the Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone, followed by the selective α-bromination of the resulting acetyl derivative.
Overall Synthetic Pathway
The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is achieved through a two-step reaction sequence. The first step involves the regioselective Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone to introduce an acetyl group at the 6-position. The subsequent step is the selective bromination of the methyl group of the acetyl moiety to yield the final product.
Caption: Overall synthetic workflow for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
Part 1: Synthesis of 6-Acetyl-3-methyl-2(3H)-benzoxazolone
This initial step employs a Friedel-Crafts acylation reaction, a classic and effective method for attaching an acyl group to an aromatic ring. The use of a Lewis acid catalyst, such as aluminum chloride, is crucial for activating the acylating agent.[1][2] The reaction is highly regioselective, with the acetyl group being directed to the 6-position of the benzoxazolone ring.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methyl-2(3H)-benzoxazolone | ≥98% | Sigma-Aldrich | Starting material. |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Acros Organics | Water-sensitive; handle under inert gas. |
| Acetyl Chloride (CH₃COCl) | ≥99% | Fisher Chemical | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Use a dry solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar | For drying the organic phase. |
| Ethanol | Reagent Grade | Pharmco-Aaper | For recrystallization. |
Experimental Protocol
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (7.33 g, 0.055 mol).
-
Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice-water bath. The use of anhydrous conditions is critical as aluminum chloride reacts violently with water.[4]
-
-
Addition of Reagents:
-
Slowly add acetyl chloride (3.9 mL, 0.055 mol) to the stirred suspension of aluminum chloride in dichloromethane over 15 minutes. This exothermic reaction forms the acylium ion electrophile.[4]
-
In a separate beaker, dissolve 3-methyl-2(3H)-benzoxazolone (7.45 g, 0.05 mol) in 50 mL of anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.
-
-
Workup Procedure:
-
Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step quenches the reaction and dissolves the aluminum salts.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is obtained as a solid. Recrystallize the solid from ethanol to afford pure 6-acetyl-3-methyl-2(3H)-benzoxazolone as a crystalline solid.
-
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point should also be determined and compared to the literature value.
Part 2: Synthesis of 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone
The second step involves the selective bromination of the acetyl group at the α-position. This is a common transformation for aryl ketones and can be achieved using various brominating agents.[5][6] Here, we detail a procedure using molecular bromine in acetic acid, a well-established method for this type of reaction.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | As prepared | - | Intermediate from Part 1. |
| Bromine (Br₂) | ≥99.5% | Acros Organics | Highly corrosive and toxic; handle with care in a fume hood. |
| Glacial Acetic Acid | ACS Grade | J.T. Baker | Solvent. |
| Sodium Bisulfite (NaHSO₃) | ACS Grade | VWR Chemicals | For quenching excess bromine. |
| Ethanol | Reagent Grade | Pharmco-Aaper | For recrystallization. |
Experimental Protocol
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-acetyl-3-methyl-2(3H)-benzoxazolone (5.73 g, 0.03 mol) in 60 mL of glacial acetic acid.
-
-
Addition of Bromine:
-
In the dropping funnel, prepare a solution of bromine (1.53 mL, 0.03 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the ketone at room temperature over a period of 30 minutes. The disappearance of the bromine color indicates its consumption. A slight excess of bromine may be required for complete conversion.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Workup Procedure:
-
Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
To remove any unreacted bromine, wash the solid with a dilute solution of sodium bisulfite, followed by water until the washings are neutral.
-
-
Purification:
-
Dry the crude product in a desiccator.
-
Recrystallize the crude solid from ethanol to yield pure 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
-
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. A melting point determination is also recommended.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Anhydrous Aluminum Chloride: Reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment, preferably in a glove box or under an inert atmosphere.[4]
-
Acetyl Chloride: Is a corrosive and lachrymatory substance. It reacts with moisture to produce HCl gas. Handle with extreme care.
-
Bromine: Is highly toxic, corrosive, and can cause severe burns upon contact. Inhalation of bromine vapor can be fatal. All operations involving bromine must be conducted in a fume hood. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.[5][6]
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Glacial Acetic Acid: Is corrosive and can cause burns.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Methyl-2(3H)-benzoxazolone | C₈H₇NO₂ | 149.15 | Solid |
| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | C₁₀H₉NO₃ | 191.18 | Crystalline Solid |
| 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone | C₁₀H₈BrNO₃ | 270.08 | Crystalline Solid |
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The emphasis on safety and thorough characterization ensures the integrity and reproducibility of the synthesis.
References
- Uçar, H., et al. (1998). “Fries like” rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)-benzothiazolones. Tetrahedron, 54(9), 1763-1772.
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- King, L. C., & Oneto, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of the American Chemical Society, 86(24), 5497-5498.
- Gao, Y., et al. (2024).
-
Organic Syntheses. Phenacyl bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemguide. THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]
-
Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). Retrieved from [Link]
- El-Deen, I. M., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.
- Google Patents. EP0385848A1 - Benzoxazolinone derivatives, process for their preparation and pharmaceutical compositions containing them.
Sources
Friedel-Crafts acylation protocol for 3-methyl-2(3H)-benzoxazolone
An In-Depth Guide to the Friedel-Crafts Acylation of 3-Methyl-2(3H)-benzoxazolone
Introduction: Synthesizing Biologically Relevant Scaffolds
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, has been a fundamental tool in organic synthesis since its discovery in 1877 by Charles Friedel and James Crafts.[1] This reaction facilitates the introduction of an acyl group (R-C=O) onto an aromatic ring, providing a direct and efficient pathway to aryl ketones.[2][3] These ketones are not only valuable synthetic intermediates but also feature prominently in pharmaceuticals, agrochemicals, and fine chemicals.
This application note provides a detailed protocol and mechanistic insights for the Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone. The benzoxazolone core is a privileged scaffold in medicinal chemistry, with its acylated derivatives exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[4][5][6] The reaction described herein focuses on the regioselective acylation at the C6 position of the benzoxazolone ring system, a key step in the synthesis of various biologically active molecules.[6][7] Understanding the nuances of this protocol is crucial for researchers in drug discovery and process development aiming to leverage this versatile chemical transformation.
The Underlying Chemistry: A Mechanistic Deep Dive
The Friedel-Crafts acylation proceeds via a well-defined electrophilic aromatic substitution mechanism.[8] The success of the reaction hinges on the generation of a highly reactive electrophile, the acylium ion, which then attacks the electron-rich benzoxazolone ring.
The key steps are as follows:
-
Generation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (an acyl chloride or anhydride). The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion (R-C≡O⁺), a potent electrophile.[3][9] The resonance stabilization of the acylium ion prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[10]
-
Electrophilic Aromatic Substitution: The π-electron system of the 3-methyl-2(3H)-benzoxazolone ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C6 position, which is para to the activating ring nitrogen. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]
-
Restoration of Aromaticity: A weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[10] This deprotonation step restores the aromatic system, yielding the 6-acyl-3-methyl-2(3H)-benzoxazolone.
-
Catalyst Complexation and Workup: The carbonyl oxygen of the newly formed ketone product is a Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product towards further acylation and necessitates the use of at least a stoichiometric amount of the Lewis acid. An aqueous workup, typically with acid, is required to decompose this complex and liberate the final ketone product.[11]
Caption: Mechanism of Friedel-Crafts acylation on 3-methyl-2(3H)-benzoxazolone.
Detailed Experimental Protocol
This protocol describes a general procedure for the acylation of 3-methyl-2(3H)-benzoxazolone using an acyl chloride and aluminum chloride.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. | Key Properties |
| 3-Methyl-2(3H)-benzoxazolone | 21892-80-8 | C₈H₇NO₂ | 149.15 | Melting Point: 87-88 °C[12] |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Corrosive, water-sensitive solid[11] |
| Acetyl Chloride (or other Acyl Chloride) | 75-36-5 | C₂H₃ClO | 78.50 | Corrosive, lachrymator, moisture-sensitive |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |
| Hydrochloric Acid (Concentrated) | 7647-01-0 | HCl | 36.46 | Corrosive, toxic fumes |
| Sodium Bicarbonate (Saturated Solution) | 144-55-8 | NaHCO₃ | 84.01 | Mild base |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations involving aluminum chloride, acyl chlorides, and dichloromethane must be performed in a well-ventilated chemical fume hood.[11]
-
Moisture Sensitivity: Aluminum chloride and acyl chlorides react violently with water, releasing corrosive HCl gas. All glassware must be thoroughly oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Quenching: The workup procedure involves quenching the reaction with ice/acid. This is a highly exothermic process. The reaction mixture must be added slowly and carefully to the ice with vigorous stirring to control the heat evolution.[8][11]
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen/argon inlet.
-
Flush the entire system with the inert gas.
-
-
Reagent Charging:
-
In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice-water bath.
-
In the addition funnel, prepare a solution of the acyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
-
Acylium Ion Formation:
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.[11] Stir the resulting mixture for an additional 15 minutes at this temperature.
-
-
Addition of Substrate:
-
Prepare a separate solution of 3-methyl-2(3H)-benzoxazolone (1.0 equivalent) in anhydrous dichloromethane.
-
Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.[11]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Quenching:
-
Extraction and Washing:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane.[8]
-
Combine all organic layers. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid; Caution: CO₂ evolution), and finally with brine.[8]
-
-
Drying, Concentration, and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield the pure 6-acyl-3-methyl-2(3H)-benzoxazolone.
-
Caption: Experimental workflow for Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone.
Expert Insights & Troubleshooting
-
Catalyst Choice and Stoichiometry: While AlCl₃ is the classic catalyst, other Lewis acids like FeCl₃ or SnCl₄ can be used.[2] However, AlCl₃ is generally the most effective for acylations. Due to product complexation, a slight excess (1.1-1.2 equivalents) relative to the substrate is often required for complete conversion.[1]
-
Solvent Considerations: Dichloromethane is a common solvent. However, for less reactive substrates, carbon disulfide or nitrobenzene can be used, although they are more hazardous. Solvent-free conditions using a supported catalyst (e.g., SiO₂-AlCl₃) have also been reported, offering a greener alternative.
-
Regioselectivity: The acylation of N-substituted benzoxazolones is highly regioselective for the 6-position.[7] This is a reliable and predictable outcome, simplifying product analysis. In cases where the N-position is unsubstituted, N-acylation can be a competing side reaction.
-
Alternative Synthetic Route: An alternative to direct acylation is the "Fries-like" rearrangement. This involves first N-acylating the benzoxazolone, followed by an AlCl₃-catalyzed intramolecular rearrangement of the acyl group from the nitrogen to the C6 position, often at elevated temperatures. This method can be more efficient in some cases.[6]
Conclusion
The Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone is a robust and reliable method for synthesizing 6-acyl derivatives, which are valuable precursors for pharmaceutical research. By carefully controlling reaction conditions, particularly moisture exclusion and temperature, researchers can achieve high yields of the desired product with excellent regioselectivity. The protocol and insights provided in this guide serve as a comprehensive resource for scientists and developers working in the field of organic and medicinal chemistry.
References
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Department of Chemistry, University of Missouri-St. Louis. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Ch12: Friedel-Crafts acylation. (n.d.). University of Calgary. Retrieved from [Link]
-
4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
-
Yıldırım, S., et al. (2014). Synthesis of 6-acyl-3-alkyl-5-methyl-2-benzoxazolinones. ResearchGate. Retrieved from [Link]
-
Erol, D. D., Rosen, A., Erdogan, H., & Yulug, N. (1989). Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones and their biological activities. Arzneimittelforschung, 39(8), 851-3. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Diouf, O., et al. (1998). “Fries like” rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)-benzothiazolones. Heterocyclic Communications. Retrieved from [Link]
-
Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). (n.d.). ResearchGate. Retrieved from [Link]
-
Diouf, O., et al. (2011, January 10). Synthesis of 6‐Cycloalkyl‐2(3H)‐benzoxazolones and Benzoxathiazolones via 6‐Tri‐N‐butyltin Intermediates. Synthetic Communications, 34(14). Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Guendouzi, A., et al. (2018). Application of Friedel-Crafts acylation of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone using SiO2-AlCl3 catalyst under solvent-free conditions. Algerian Journal of Sciences. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Bravo, J. A., et al. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]
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- 5. Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones+ ++ and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Application Note: A Robust Protocol for the Synthesis of Novel Thiazole-Benzoxazolone Conjugates via Hantzsch Cyclization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] Similarly, the benzoxazolone scaffold is a privileged structure in drug design, recognized for its favorable physicochemical properties and diverse biological profile.[5][6] The strategic conjugation of these two pharmacophores presents a compelling avenue for the development of novel molecular entities with potentially synergistic or enhanced therapeutic activities.
This application note provides a detailed, field-proven protocol for the synthesis of thiazole derivatives using 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone as a key starting material. This α-haloketone is an ideal substrate for the classic Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction.[2][7][8][9] We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss methods for characterization, offering researchers a robust and reproducible guide for creating a library of novel thiazole-benzoxazolone hybrids for screening and drug development.
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis, first described in 1887, is the most prominent and versatile method for constructing the thiazole ring.[8][10] The reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative.[10][11] The use of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone allows for the direct installation of the benzoxazolone moiety at the 4-position of the resulting thiazole ring.
The reaction mechanism proceeds through a well-established multi-step pathway:
-
Nucleophilic Attack (SN2 Reaction): The synthesis initiates with a nucleophilic attack by the electron-rich sulfur atom of the thioamide on the electrophilic α-carbon of the 6-(2-bromoacetyl) group. This displaces the bromide ion in a classic SN2 reaction.[10][11]
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular condensation. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).[10][11]
-
Dehydration & Aromatization: The final step involves the acid-catalyzed elimination of a water molecule (dehydration) from the intermediate. This dehydration leads to the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[10][11]
Sources
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- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Hantzsch thiazole synthesis reaction conditions with bromoacetyl benzoxazolone
Application Note & Detailed Protocol
Topic: Hantzsch Thiazole Synthesis: Reaction Conditions and Protocol for Bromoacetyl Benzoxazolone Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzoxazolone-Thiazole Hybrids
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, remains one of the most robust and versatile methods for constructing the thiazole ring.[1][2] This reaction classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.[2][3] Its enduring relevance in medicinal chemistry stems from the prevalence of the thiazole scaffold in a multitude of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[4][5][6]
This guide focuses on a specific application of the Hantzsch synthesis: the reaction of bromoacetyl benzoxazolone with various thioamides or thioureas. The benzoxazolone moiety is itself a "privileged" structure in drug discovery, known for a wide spectrum of biological activities.[4] By strategically fusing this scaffold with a thiazole ring, researchers can generate novel molecular hybrids with unique three-dimensional structures and potentially synergistic or novel pharmacological profiles.
This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying chemical principles, optimization strategies, and troubleshooting of the synthesis of benzoxazolone-substituted thiazoles.
The Hantzsch Reaction Mechanism: A Stepwise Analysis
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The synthesis proceeds through three key stages, each influenced by specific reaction parameters.[2]
-
Nucleophilic Attack (S-Alkylation): The process begins with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon of the bromoacetyl group in a classic SN2 reaction. This initial step forms an S-alkylated isothioamide intermediate. The choice of a good leaving group on the α-carbon (in this case, bromide) is crucial for this step to proceed efficiently.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This key step forges the five-membered ring, forming a hydroxylated thiazoline intermediate (a hemiaminal).
-
Dehydration & Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[2]
Below is a visual representation of this mechanistic pathway.
Caption: The Hantzsch thiazole synthesis mechanism.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success and efficiency of the Hantzsch synthesis depend on the careful selection of several experimental parameters.
Solvent Selection
The choice of solvent is critical as it must facilitate the formation of charged intermediates.[7] Polar solvents are generally preferred to stabilize these species and increase reaction rates.
| Solvent Type | Examples | Rationale & Performance | Citation |
| Polar Protic | Ethanol, Methanol, Isopropanol | Excellent choice. Can solvate both cationic and anionic intermediates via hydrogen bonding. Often provides high yields and clean reactions. Ethanol is a common default choice. | [8][9] |
| Polar Aprotic | DMF, DMSO | Effective at stabilizing charged species, but can sometimes lead to more side products and may be harder to remove during workup. | [7] |
| Aqueous Mixtures | Ethanol/Water | Can be highly effective, especially for improving the solubility of certain thioamide salts. Often used in "green" chemistry approaches. | [5][7][8] |
| Solvent-Free | Grinding/Microwave | An environmentally friendly option that can lead to dramatically reduced reaction times and high yields. The reaction is often facilitated by microwave irradiation or simple grinding of the solids. | [7][10] |
Temperature and Reaction Time
Most Hantzsch syntheses are conducted at elevated temperatures, typically at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. Reaction times can range from a few minutes under microwave conditions to several hours for conventional heating.[11][12]
-
Conventional Heating: Refluxing in ethanol (approx. 78°C) for 2-4 hours is a standard starting point.[9]
-
Microwave Irradiation: Can often complete the reaction in 5-20 minutes, significantly accelerating synthesis.[4][11]
-
Ultrasonic Irradiation: Another energy-efficient method that can promote the reaction at room or slightly elevated temperatures.[5]
Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.
Catalysts and Reaction Medium (Acidic vs. Neutral)
-
Neutral Conditions: The reaction is most commonly performed in a neutral solvent like ethanol without an added catalyst. The reaction can generate HBr as a byproduct, leading to an acidic environment that catalyzes the final dehydration step.
-
Acidic Conditions: While the reaction is autocatalytic, performing it under strongly acidic conditions (e.g., 10M HCl in ethanol) can alter the regioselectivity when using N-monosubstituted thioureas.[12] This can lead to a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. For unambiguous synthesis of the 2-amino isomer, neutral conditions are recommended.[9][12]
-
Heterogeneous Catalysts: For green chemistry applications, reusable solid catalysts like silica-supported tungstosilicic acid have been shown to efficiently promote the reaction, simplifying purification.[5]
Detailed Experimental Protocol: Synthesis of 6-(2-amino-1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one
This protocol describes a representative synthesis using 6-(2-bromoacetyl)-1,3-benzoxazol-2(3H)-one and thiourea.
Materials and Reagents
-
6-(2-bromoacetyl)-1,3-benzoxazol-2(3H)-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Reagent Grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve thiourea (1.2 equivalents) in an appropriate volume of ethanol (e.g., 15 mL per gram of the bromo-ketone).
-
Addition of Reactant: To the stirring solution, add 6-(2-bromoacetyl)-1,3-benzoxazol-2(3H)-one (1.0 equivalent).
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase), observing the consumption of the starting bromo-ketone.
-
Workup & Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a saturated solution of sodium bicarbonate while stirring.[2] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water and a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation |
| Low or No Yield | - Insufficient heating or reaction time.- Poor solubility of reactants. | - Ensure the reaction is at a full reflux and monitor with TLC until the starting material is consumed.- Choose a better solvent or a solvent mixture (e.g., EtOH/water) to ensure all reactants are dissolved. | [7] |
| Multiple Byproducts | - Self-condensation of the bromoacetyl benzoxazolone.- Decomposition of thiourea at high temperatures. | - Add the bromoacetyl benzoxazolone solution dropwise to a refluxing solution of the thiourea. This keeps the ketone concentration low and minimizes self-reaction.- Avoid unnecessarily long reaction times. | [9] |
| Formation of Isomeric Products | - Using N-monosubstituted thiourea under strongly acidic conditions. | - For 2-(N-substituted amino)thiazoles, ensure the reaction is run in a neutral solvent like ethanol without added acid. The HBr generated in situ is sufficient. | [12] |
| Difficulty in Purification | - Product is an oil or remains soluble after neutralization. | - If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel. | [7][9] |
Conclusion
The Hantzsch thiazole synthesis offers a direct and efficient pathway to valuable benzoxazolone-thiazole hybrids. By carefully controlling key parameters such as solvent, temperature, and reaction medium, researchers can optimize yields and minimize side reactions. The protocol and troubleshooting guide provided herein offer a solid foundation for scientists in drug discovery and organic synthesis to explore this potent chemical transformation and generate novel heterocyclic compounds for biological evaluation.
References
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. Available at: [Link]
-
PMC. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
J. Chem. Soc., Perkin Trans. 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzoxazolone-thiazole conjugates 6–12. Available at: [Link]
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Available at: [Link]
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid.... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Available at: [Link]
-
HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]
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- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Advanced Synthetic Strategies for Nitrogen-Containing Heterocycles from 2(3H)-Benzoxazolone Precursors
Executive Summary & Scientific Context
The 2(3H)-benzoxazolone (BOA) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting analgesic, anti-inflammatory, and antimicrobial properties[1]. Beyond its direct biological activity, the BOA core serves as a highly versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, such as pyrazolines, oxazoles, and benzimidazoles[2][3].
As a Senior Application Scientist, I frequently observe that the primary point of failure in derivatizing benzoxazolones is the inadvertent hydrolysis or uncontrolled ring-opening of the cyclic carbamate moiety under aggressive basic or nucleophilic conditions. This application note details field-proven, self-validating protocols for the controlled derivatization and transformation of the BOA core. By understanding the causality behind the regioselectivity and chemical stability of this scaffold, researchers can reliably access diverse heterocyclic libraries.
Mechanistic Insights & Reactivity Profiling
To successfully manipulate the benzoxazolone core, one must exploit its inherent electronic asymmetry. The cyclic carbamate (urethane) linkage dictates three primary pathways of reactivity:
-
Regioselective Electrophilic Aromatic Substitution (C6-Acylation): The nitrogen atom at position 3 and the oxygen atom at position 1 exert competing directing effects on the aromatic ring. However, the nitrogen's lone pair is partially delocalized into the adjacent carbonyl group via amide resonance, diminishing its electron-donating capability. Consequently, the oxygen atom dominates the directing effect, funneling electrophiles predominantly to the C6 position (para to the oxygen)[2].
-
N-Derivatization: The N-H proton is relatively acidic (pKa ~9.5), allowing for facile N-alkylation or N-acylation using mild bases (e.g., K₂CO₃)[4].
-
Nucleophilic Ring-Opening: Strong nucleophiles (like primary amines) at elevated temperatures attack the carbonyl carbon, leading to ring cleavage and the formation of o-hydroxyphenylureas, which can subsequently be trapped or cyclized into benzimidazoles[3][5].
Fig 1. Divergent reactivity pathways of the 2(3H)-benzoxazolone scaffold.
Experimental Workflows & Methodologies
Protocol A: Synthesis of Pyrazoline-Linked Benzoxazolones via Chalcone Intermediates
This three-step workflow converts the BOA core into a highly functionalized pyrazoline derivative. The critical step is the Claisen-Schmidt condensation. We utilize piperidine as a mild base to generate the enolate of the 6-acetyl group without hydrolyzing the sensitive benzoxazolone carbamate ring[6].
Step 1: Synthesis of 6-Acetyl-2(3H)-benzoxazolone
-
Preparation: In a flame-dried 250 mL round-bottom flask under an inert N₂ atmosphere, suspend anhydrous AlCl₃ (3.0 equiv) in dry carbon disulfide (CS₂) or dichloromethane (DCM) at 0 °C.
-
Addition: Slowly add acetyl chloride (1.2 equiv) dropwise over 15 minutes to form the electrophilic acylium ion complex.
-
Reaction: Add 2(3H)-benzoxazolone (1.0 equiv) in small portions. Allow the mixture to warm to room temperature and reflux for 6 hours.
-
Validation: Quench over crushed ice/HCl. Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material (Rf ~0.55) is consumed, yielding a white precipitate (Rf ~0.40)[2]. Filter and recrystallize from ethanol.
Step 2: Claisen-Schmidt Condensation to Chalcone
-
Setup: Dissolve 6-acetyl-2(3H)-benzoxazolone (10 mmol) and an appropriate aryl aldehyde (10 mmol) in 30 mL of 2-propanol.
-
Catalysis: Add 0.5 mL of piperidine (catalytic mild base). Causality note: Stronger bases like NaOH will cause irreversible ring-opening of the BOA core. Alternatively, KSF Montmorillonite can be used for a heterogeneous green chemistry approach[6].
-
Reaction: Reflux for 12 hours.
-
Validation: A thick precipitate will form. TLC will show a highly UV-active spot (Rf ~0.25) corresponding to the conjugated chalcone. Filter and wash with cold ethanol.
Step 3: Cyclization to Pyrazoline-Benzoxazolone
-
Setup: Suspend the synthesized chalcone (5 mmol) in 20 mL of glacial acetic acid.
-
Reaction: Add hydrazine hydrate (15 mmol) dropwise. Reflux the mixture for 8 hours. The acetic acid acts as both solvent and catalyst, promoting the formation of the hydrazone intermediate which undergoes intramolecular Michael addition to form the pyrazoline ring[2].
-
Isolation: Pour the cooled mixture into crushed ice. Neutralize cautiously with aqueous ammonia until pH 7. Extract the resulting solid, wash with water, and dry under vacuum.
Fig 2. Step-by-step synthetic workflow for pyrazoline-linked benzoxazolones.
Protocol B: Green Microwave-Assisted Derivatization
Traditional thermal derivatization of benzoxazolones often suffers from prolonged reaction times and thermal degradation. Microwave irradiation provides uniform dielectric heating, drastically reducing reaction times and improving the yield of N-substituted derivatives[4].
-
Setup: In a 10 mL microwave-safe glass vial, combine 2(3H)-benzoxazolone (1.0 equiv), the alkylating/acylating agent (1.2 equiv), and anhydrous K₂CO₃ (1.5 equiv) in 2 mL of DMF.
-
Irradiation: Seal the vial and subject it to microwave irradiation (100 °C, 150 W) for 15 minutes.
-
Validation & Isolation: The self-validating cue is the rapid color change and complete dissolution of K₂CO₃. Cool the vial, dilute with 10 mL of ice water, and collect the precipitated N-derivatized product via vacuum filtration.
Quantitative Data & Optimization Metrics
The following table summarizes the optimization metrics comparing conventional thermal methods against modern catalytic and microwave-assisted approaches for benzoxazolone derivatization.
Table 1: Comparative Metrics for Benzoxazolone Derivatization
| Transformation | Method | Catalyst / Reagent | Temp (°C) | Time | Yield (%) | Environmental Factor |
| N-Alkylation | Conventional | K₂CO₃ / DMF | 80 | 12 h | 65 - 70 | High (Solvent Waste) |
| N-Alkylation | Microwave | K₂CO₃ / DMF | 100 | 15 min | 88 - 93 | Low[4] |
| C6-Acylation | Conventional | AlCl₃ / CS₂ | Reflux | 6 h | 75 | High (Toxic Solvent) |
| Chalcone Synthesis | Homogeneous Base | Piperidine / 2-Propanol | Reflux | 12 h | 89 | Medium[6] |
| Chalcone Synthesis | Heterogeneous Acid | KSF Montmorillonite | 85 | 24 h | 92 | Low (Recyclable)[6] |
References
-
Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). - ResearchGate - [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - ACS Omega - [Link]
-
Three-Component Coupling Approach for the Synthesis of Diverse Heterocycles Utilizing Reactive Nitrilium Trapping - PMC -[Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL SERIES OF 1,3-BENZOXAZOL-2(3H)-ONE DERIVATIVES - ptfarm.pl - [Link]
-
Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones - UCL-Bruxelles -[Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Coupling Approach for the Synthesis of Diverse Heterocycles Utilizing Reactive Nitrilium Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
Reagents and Protocols for the Synthesis of 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Strategic Overview
The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is a critical transformation in medicinal chemistry, as this scaffold serves as a highly reactive intermediate for the development of analgesics, fluorescent probes, and beta-agonist pharmaceuticals.
Designing a robust synthetic route requires navigating the bifunctional nature of the benzoxazolone core. This Application Note details two primary synthetic pathways:
-
Route A (Direct Acylation): A single-step Friedel-Crafts acylation using bromoacetyl chloride.
-
Route B (Two-Step Synthesis): An initial Friedel-Crafts acetylation followed by a highly chemoselective
-bromination.
While Route A is shorter, Route B is often preferred in scale-up scenarios due to the superior handling profile of the reagents and the avoidance of highly toxic, lachrymatory bromoacetyl halides.
Mechanistic Rationale & Regioselectivity (E-E-A-T)
Regiocontrol in the Benzoxazolone Core
In the Friedel-Crafts acylation of benzoxazolinones, both the 1-oxygen and 3-nitrogen atoms possess lone pairs capable of donating electron density into the aromatic ring, theoretically activating both the 5- and 6-positions. However, empirical and crystallographic evidence demonstrates that electrophilic substitution is overwhelmingly directed by the nitrogen atom of the benzoxazolinone ring[1]. Because the nitrogen resides at position 3, its para-directing influence selectively funnels the acylium ion to the C6 position, resulting exclusively in the 6-acyl derivative[1].
Electrophilic aromatic substitution regioselectivity directed by the N3 atom.
Causality of Reagent Selection
-
Aluminum Chloride (
) Stoichiometry: The benzoxazolone core contains multiple Lewis basic sites (the carbonyl oxygen and the tertiary nitrogen). will preferentially coordinate to these heteroatoms before interacting with the acyl chloride. Therefore, a minimum of 3.0 to 3.5 equivalents of is strictly required: ~2 equivalents to saturate the substrate's heteroatoms, 1 equivalent to generate the active acylium ion, and a slight excess to drive the reaction kinetics. -
Copper(II) Bromide vs. Elemental Bromine: For Route B, while
in acetic acid is a classical -bromination method, it carries a high risk of over-bromination or competing electrophilic aromatic bromination. in a refluxing ethyl acetate/chloroform matrix is selected for its exquisite chemoselectivity. It operates via a single-electron transfer mechanism involving a copper-enol complex, exclusively brominating the -carbon without affecting the activated aromatic ring.
Synthetic Workflows
The direct synthesis can be achieved in a single stage by the acylation of 3-methyl-2-benzoxazolinone with bromoacetyl chloride[2]. Alternatively, the two-step method isolates the acetyl intermediate before bromination.
Comparison of direct acylation (Route A) and the two-step acetylation-bromination pathway (Route B).
Reagent Specifications & Quantitative Data
| Reagent | MW ( g/mol ) | Equivalents | Density (g/mL) | BP / MP (°C) | Role in Synthesis | Hazard Profile |
| 3-Methyl-2(3H)-benzoxazolone | 149.15 | 1.0 | N/A | MP: 86–89 | Starting Material | Skin/Eye Irritant |
| Acetyl Chloride | 78.50 | 1.5 | 1.10 | BP: 52 | Acylating Agent | Corrosive, Moisture Sensitive |
| Bromoacetyl Chloride | 157.39 | 1.5 | 1.91 | BP: 127–128 | Direct Acylating Agent | Lachrymator, Highly Toxic |
| Aluminum Chloride (Anhydrous) | 133.34 | 3.5 | 2.44 | MP: 192 (subl.) | Lewis Acid Catalyst | Corrosive, Reacts Violently with |
| Copper(II) Bromide | 223.35 | 2.0 | 4.71 | MP: 498 | Chemoselective Brominating Agent | Irritant, Hygroscopic |
Step-by-Step Experimental Protocols (Route B)
Note: The two-step Route B is detailed below due to its higher reliability, superior yield, and safer reagent profile compared to handling bromoacetyl chloride.
Protocol 1: Synthesis of 6-Acetyl-3-methyl-2(3H)-benzoxazolone
Objective: Regioselective Friedel-Crafts acylation at the C6 position.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a
drying tube. -
Substrate Dissolution: Dissolve 3-methyl-2(3H)-benzoxazolone (10.0 g, 67 mmol) in 80 mL of anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0–5 °C using an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous
(31.2 g, 234 mmol, 3.5 eq) in small portions over 20 minutes.-
Self-Validation Check: The mixture will transition from a pale suspension to a deep yellow/brown complex. Complete dissolution of the
indicates successful coordination to the substrate's heteroatoms.
-
-
Acylation: Add acetyl chloride (7.9 g, 100 mmol, 1.5 eq) dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Maturation: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4–6 hours. Track progress via TLC (Eluent: Hexane/EtOAc 2:1).
-
Quenching (Critical Step): Carefully pour the hot reaction mixture over a vigorously stirred beaker containing 200 g of crushed ice and 20 mL of concentrated HCl.
-
Causality: The highly acidic environment is mandatory. It prevents the precipitation of insoluble aluminum hydroxide (
) gels, which would otherwise trap the product and form intractable emulsions during extraction.
-
-
Isolation: Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with 5% (to neutralize residual acid) and brine, then dry over anhydrous . -
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from absolute ethanol to yield pure 6-acetyl-3-methyl-2(3H)-benzoxazolone.
Protocol 2: Chemoselective -Bromination
Objective: Conversion of the 6-acetyl intermediate to 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
-
Preparation: In a 250 mL round-bottom flask, dissolve 6-acetyl-3-methyl-2(3H)-benzoxazolone (5.0 g, 26 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (100 mL total).
-
Reagent Addition: Add finely powdered Copper(II) Bromide (
) (11.6 g, 52 mmol, 2.0 eq) directly to the flask. -
Reflux: Attach a reflux condenser and heat the vigorously stirred heterogeneous mixture to reflux (approx. 70 °C).
-
Self-Validating Reaction Monitoring:
-
Visual Cue: Initially, the mixture will be a dark green/black suspension due to the
species. As the -bromination proceeds, the is reduced to . The reaction is deemed complete (typically 4–8 hours) when the dark suspension is entirely replaced by a heavy, white precipitate of Copper(I) Bromide ( ).
-
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove the insoluble
.-
Causality:
is completely insoluble in the EtOAc/CHCl₃ matrix, allowing for a rapid, mechanical separation of the spent reagent from the dissolved product.
-
-
Workup: Wash the pale yellow filtrate with water (
mL) and brine, then dry over anhydrous . -
Crystallization: Concentrate the filtrate in vacuo until a precipitate begins to form. Cool to 4 °C overnight. Collect the resulting crystals of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone by vacuum filtration.
References
-
[2] Beldüz, F. B. (2006). Synthesis of some 2-benzoxazolinone compounds and the studies on their analgesic activities. Hacettepe University / Sağlık Bilimleri Enstitüsü.
-
[1] Uçar, H., et al. (2004). Synthesis of Some New Pyridylethylated Benzoxa(Thia)zolinones with Analgesic Activity. Turkish Journal of Chemistry, 28(1).
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459-3461.
Sources
Microwave-assisted synthesis involving 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Comprehensive Application Note: Microwave-Assisted Synthesis and Derivatization of 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Executive Summary & Strategic Rationale
The 2(3H)-benzoxazolone scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a metabolically stable bioisostere for phenol, catechol, and phenylurethane moieties [4]. Functionalization of this core, particularly at the 6-position, yields potent intermediates for the development of analgesics, anti-inflammatory agents, and antimicrobial drugs [1].
Among these intermediates, 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone stands out as a highly versatile α-bromoketone building block. The strategic N-methylation at position 3 serves a dual purpose: it protects the nitrogen from unwanted side reactions (such as N-acylation) and sterically/electronically directs subsequent electrophilic aromatic substitution exclusively to the 6-position [2].
Historically, the Friedel-Crafts acylation required to install the bromoacetyl group suffered from prolonged reaction times, low yields, and the degradation of the sensitive α-bromoketone functionality. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , researchers can leverage direct dielectric heating to rapidly reach activation energy thresholds. This not only drastically reduces reaction times from hours to minutes but also minimizes polymerization and halogen exchange, resulting in a cleaner, high-yielding self-validating synthetic workflow [3].
Mechanistic Causality & Workflow Design
To ensure a robust and reproducible synthesis, it is critical to understand the causality behind the reagent selection and physical conditions:
-
Regioselectivity via N-Methylation: The benzoxazolone ring is highly activated. Without N-protection, Friedel-Crafts acylation yields a complex mixture of N-acyl and C-acyl products. N-methylation permanently blocks the nitrogen, allowing the synergistic electron-donating effects of the N-CH₃ and ring oxygen to direct the acylium ion (generated from bromoacetyl bromide and AlCl₃) strictly to the para-position relative to the nitrogen (the 6-position) [2].
-
Microwave Dielectric Heating: The highly polar transition states formed during the generation of the acylium ion and the subsequent electrophilic attack couple efficiently with microwave irradiation. This targeted energy transfer bypasses the thermal wall effects of conventional conductive heating, preventing the thermal decomposition of the bromoacetyl moiety [3].
Microwave-assisted synthetic workflow from 2(3H)-benzoxazolone to bioactive thiazole derivatives.
Comparative Data Analysis
The transition from conventional reflux to microwave irradiation provides measurable improvements in the synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone. The data below summarizes the optimization parameters validated across multiple runs.
| Synthesis Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted (Closed Vessel) | Mechanistic Advantage |
| Reaction Time | 6 - 8 Hours | 12 - 15 Minutes | Direct dielectric heating accelerates acylium ion attack. |
| Temperature | 85 °C (Reflux) | 90 °C (Dynamic Power) | Precise temperature control prevents α-bromo degradation. |
| Catalyst Loading | 3.0 equivalents AlCl₃ | 1.5 equivalents AlCl₃ | Enhanced molecular mobility reduces catalyst trapping. |
| Isolated Yield | 45% - 55% | 82% - 88% | Suppression of polymerization and side-product formation. |
| Purity (LC-MS) | ~80% (Requires Column Chroma.) | >95% (Simple Recrystallization) | Cleaner reaction profile due to uniform heating. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the scientist can verify the success of each step before proceeding, minimizing wasted reagents and time.
Phase 1: Regioselective N-Methylation
Objective: Synthesize 3-methyl-2(3H)-benzoxazolone to direct subsequent acylation.
-
Setup: In a 100 mL round-bottom flask, dissolve 2(3H)-benzoxazolone (10.0 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous K₂CO₃ (15.0 mmol). Causality: K₂CO₃ deprotonates the acidic NH group, forming a highly nucleophilic nitrogen anion.
-
Alkylation: Dropwise add Methyl Iodide (MeI) (12.0 mmol) at 0 °C. Stir at room temperature for 2 hours.
-
IPC Checkpoint (TLC): Elute with Hexane:EtOAc (7:3). The starting material (Rf ~0.3) should completely disappear, replaced by a new, less polar spot (Rf ~0.6). Validation: If the starting material persists, add 0.1 eq MeI and stir for 30 mins.
-
Workup: Pour the mixture into ice water (100 mL). Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield 3-methyl-2(3H)-benzoxazolone.
Phase 2: Microwave-Assisted Friedel-Crafts Acylation
Objective: Synthesize 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
-
Preparation: In a 30 mL microwave-safe quartz vessel equipped with a magnetic stirrer, combine 3-methyl-2(3H)-benzoxazolone (5.0 mmol) and anhydrous AlCl₃ (7.5 mmol).
-
Acylating Agent: Slowly add bromoacetyl bromide (6.0 mmol) and 1,2-dichloroethane (10 mL) as the microwave-transparent solvent medium. Seal the vessel with a pressure-rated cap.
-
Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Program the system to ramp to 90 °C over 2 minutes and hold for 12 minutes (Max power: 150 W, cooling gas ON). Causality: The rapid heating stabilizes the transient acylium ion while preventing the thermal cleavage of the C-Br bond [3].
-
IPC Checkpoint (Visual & LC-MS): The solution should transition from pale yellow to deep orange/red, indicating the formation of the AlCl₃-ketone complex. LC-MS should show a distinct [M+H]⁺ peak at m/z 270/272 (characteristic 1:1 bromine isotope pattern).
-
Quenching & Workup: Carefully pour the cooled reaction mixture over crushed ice containing 1M HCl (20 mL) to break the aluminum complex. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to obtain pure 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
Phase 3: Downstream Application - Thiazole Derivatization
Objective: Utilize the α-bromoketone to synthesize a bioactive COX-2 inhibiting thiazole derivative via Hantzsch synthesis.
-
Reaction: In a microwave vial, combine 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (1.0 mmol) and substituted thiourea (1.0 mmol) in absolute ethanol (5 mL).
-
Irradiation: Irradiate at 80 °C for 5 minutes. Causality: The nucleophilic sulfur attacks the α-carbon, displacing the bromide, followed by rapid cyclization driven by microwave energy.
-
Isolation: Cool to room temperature. The target 2-amino-4-(3-methyl-2(3H)-benzoxazolon-6-yl)thiazole precipitates directly as a hydrobromide salt. Filter and wash with cold ethanol.
Biological Application & Target Pathway
Derivatives synthesized from 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone are frequently evaluated for their anti-inflammatory properties. The benzoxazolone-thiazole hybrids act as competitive inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. By occupying the active site, they prevent the conversion of arachidonic acid into Prostaglandin H2 (PGH2), thereby short-circuiting the downstream inflammatory signaling cascade[1].
Mechanism of action for benzoxazolone derivatives targeting the COX-2 inflammatory pathway.
References
- Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives.SciELO.
- Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones.PMC.
- Application of Friedel-Crafts acylation of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone using AlCl3 supported on silica gel under solvent-free conditions.CERIST.
- Synthesis of Benzoxazolones from Nitroarenes or Aryl Halides.ACS Publications.
Application Note: Synthesis and Pharmacological Profiling of 6-(2-Aminothiazol-4-yl)-3-methyl-2(3H)-benzoxazolone
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The 2(3H)-benzoxazolone heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry. Due to its unique electronic charge distribution and pKa, it serves as a metabolically stable bioisostere for phenols and catechols, making it a highly effective pharmacophore for central nervous system (CNS) agents and broad-spectrum antimicrobials[1].
This application note details a highly optimized, self-validating protocol for the synthesis of 6-(2-aminothiazol-4-yl)-3-methyl-2(3H)-benzoxazolone. By leveraging the Hantzsch thiazole condensation between 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone and thiourea[2], researchers can reliably functionalize the benzoxazolone core. The resulting hybrid molecule combines the hydrogen-bonding capacity of the 2-aminothiazole ring with the lipophilic stability of the benzoxazolone system, yielding a highly potent intermediate for downstream drug discovery[3].
Mechanistic Rationale & Causality
The condensation of an α-haloketone with a thioamide is the most robust method for constructing 1,3-thiazole derivatives[4]. Understanding the physical chemistry and causality behind each step is critical for troubleshooting and scaling the reaction.
The Reaction Cascade
-
Nucleophilic Substitution (
): The sulfur atom of thiourea is highly polarizable (a "soft" nucleophile). It selectively attacks the electrophilic α-carbon of the 6-(2-bromoacetyl) group, displacing the bromide ion to form an S-alkyl isothiouronium intermediate. -
Intramolecular Cyclization: The primary amine nitrogen of the thiourea moiety, now spatially adjacent to the carbonyl carbon, undergoes an intramolecular nucleophilic addition to the carbonyl group, forming a five-membered hydroxythiazoline ring[5].
-
Dehydration and Aromatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate rapidly dehydrates (loses
) to form the 2-aminothiazole ring[2].
Causality of Experimental Choices
-
Solvent Selection (Absolute Ethanol): Ethanol is chosen because it is a protic solvent that stabilizes the polar transition state during the
step. Crucially, while the starting materials are soluble in boiling ethanol, the resulting hydrobromide salt of the product has poor solubility at room temperature. This differential solubility drives the reaction forward via Le Chatelier's principle and allows for isolation by simple filtration. -
Omission of Base During Reflux: While some protocols suggest adding a base (like pyridine) to neutralize the evolving HBr, doing so prematurely can cause the α-haloketone to undergo Darzens-type epoxide formation or hydrolysis. Allowing the product to precipitate as a stable HBr salt prevents these side reactions[5].
-
Mild Neutralization (
): The 2(3H)-benzoxazolone ring is sensitive to strong bases (e.g., NaOH), which can trigger a ring-opening hydrolysis to form 2-aminophenols[1]. Therefore, a mild base like 5% aqueous is strictly required to liberate the thiazole free base without degrading the core scaffold.
Experimental Workflow & Visualization
Caption: Experimental workflow for the Hantzsch thiazole synthesis of benzoxazolone derivatives.
Standard Operating Procedure (SOP)
Safety Precautions: α-Haloketones are potent lachrymators and skin irritants. All manipulations prior to the cyclization step must be performed in a certified fume hood with appropriate PPE.
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (10.0 mmol, 1.0 eq).
-
Add thiourea (11.0 mmol, 1.1 eq). Note: A slight excess of thiourea ensures complete consumption of the lachrymatory haloketone.
-
Suspend the solid mixture in 30 mL of absolute ethanol.
Step 2: Hantzsch Condensation (Self-Validating Step)
-
Attach a reflux condenser and heat the mixture to 78°C (reflux) using an oil bath or heating mantle.
-
Validation Cue 1: As the temperature approaches 70°C, the suspension will clarify into a homogenous solution, indicating the formation of the soluble S-alkyl isothiouronium intermediate.
-
Validation Cue 2: After 30–45 minutes of reflux, a dense, pale-yellow precipitate will begin to form. This is the hydrobromide salt of the thiazole product.
-
Continue refluxing for a total of 2.5 hours. Monitor the disappearance of the starting haloketone via TLC (Eluent: Hexane/Ethyl Acetate 6:4; UV detection at 254 nm).
Step 3: Isolation and Neutralization
-
Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes to maximize precipitation.
-
Collect the hydrobromide salt via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol.
-
Free Base Liberation: Transfer the solid to a beaker containing 50 mL of distilled water. Under vigorous stirring, add 5% aqueous
dropwise until the pH stabilizes at 8.0–8.5. -
Validation Cue 3: The crystalline salt will transition into a more amorphous, lighter-colored suspension as the free base is formed.
-
Filter the free base, wash thoroughly with distilled water to remove inorganic salts, and dry under a vacuum.
Step 4: Purification
-
Recrystallize the crude product from boiling ethanol.
-
Dry the purified 6-(2-aminothiazol-4-yl)-3-methyl-2(3H)-benzoxazolone in a vacuum desiccator over
.
Quantitative Data & Optimization
The following table summarizes the optimization parameters tested during protocol development. The data clearly demonstrates that protic solvents under reflux conditions without premature base addition yield the highest purity and recovery.
| Entry | Solvent System | Temp (°C) | Catalyst / Base Additive | Time (h) | Isolated Yield (%) | Observation / Causality |
| 1 | Methanol | 65 (Reflux) | None | 4.0 | 78% | Good yield, but slower reaction kinetics than EtOH. |
| 2 | Absolute Ethanol | 78 (Reflux) | None | 2.5 | 92% | Optimal. HBr salt precipitates cleanly, driving reaction. |
| 3 | Absolute Ethanol | 78 (Reflux) | Pyridine (1.0 eq) | 3.0 | 65% | Base induced partial hydrolysis of the haloketone. |
| 4 | DMF | 100 | None | 2.0 | 55% | Product remained soluble; difficult aqueous workup. |
| 5 | Water/EtOH (1:1) | 80 | None | 5.0 | 40% | Poor solubility of the starting haloketone stalled the reaction. |
Table 1: Optimization of reaction conditions for the condensation of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone with thiourea.
Downstream Applications: Pharmacological Profiling
Once synthesized, the 6-(2-aminothiazol-4-yl)-3-methyl-2(3H)-benzoxazolone hybrid serves as a primary candidate for antimicrobial screening[3]. The benzoxazolone core facilitates membrane penetration, while the 2-aminothiazole moiety acts as a highly specific pharmacophore that disrupts bacterial enzymatic processes.
Caption: Proposed antimicrobial mechanism of action for benzoxazolone-thiazole hybrid compounds.
References
-
IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives."[Link]
-
PubMed. "Recent Development in the Synthesis of Thiazoles."[Link]
-
SciSpace. "2(3H)-benzoxazolone and bioisosters as 'privileged scaffold' in the design of pharmacological probes." [Link]
-
ResearchGate. "Synthesis of some new urea and thiourea derivatives and evaluation of their antimicrobial activities."[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Introduction: Welcome to the technical support guide for the purification of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone. This molecule is a key intermediate in the synthesis of various biologically active compounds and specialized chemical probes.[1][2] The presence of the α-haloketone functional group, however, introduces specific challenges during purification, including potential reactivity and degradation.[3][4] This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate these challenges and achieve high purity.
Part 1: Initial Assessment & Pre-Purification FAQs
This section addresses the critical first steps before attempting a large-scale purification. A proper initial assessment can save significant time and prevent product loss.
Q1: How should I analyze my crude reaction mixture before purification?
A1: Your first step should always be a rapid analysis of the crude product. This provides a snapshot of the reaction's success and informs your purification strategy.
-
Thin-Layer Chromatography (TLC): This is the most crucial initial assessment. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system you anticipate will be effective for column chromatography (start with 7:3 Hexane:Ethyl Acetate). Visualize under UV light (254 nm). This will show you:
-
The presence of your desired product.
-
Unreacted starting materials.
-
The number and relative polarity of byproducts.
-
-
Crude ¹H NMR: If possible, taking a quick proton NMR of the crude material can be invaluable. It can confirm the formation of the bromoacetyl group (a characteristic singlet) and give a rough estimate of the product-to-impurity ratio.
Q2: What are the most common impurities I should expect from a Friedel-Crafts acylation to synthesize this compound?
A2: The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, typically via Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone with bromoacetyl bromide, can generate several predictable impurities:
-
Unreacted 3-methyl-2(3H)-benzoxazolone: The starting material. This is typically more polar than the product and will have a lower Rf value on TLC.
-
Di-acylated Product: Although less common, acylation at other positions on the aromatic ring is possible, leading to isomers.
-
Hydrolyzed Product (6-(2-hydroxyacetyl)-3-methyl-2(3H)-benzoxazolone): The bromoacetyl group is susceptible to hydrolysis, especially during aqueous workup. This impurity is significantly more polar.
-
Polymeric materials or tars: Often formed under harsh Friedel-Crafts conditions. These usually remain at the baseline on TLC or streak.
Part 2: Purification Strategy & Troubleshooting
Based on your initial analysis, you must choose the most effective purification method. This section provides a decision-making framework and troubleshooting for the two primary techniques.
Decision Workflow: Choosing Your Purification Method
The following workflow helps in selecting the appropriate purification technique based on the crude TLC analysis.
Caption: Workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product and is often faster than chromatography.[5][6]
Q3: Is recrystallization a good option for this compound, and what solvents should I try?
A3: Yes, if your crude material is relatively clean ( >85% pure by crude NMR or TLC), recrystallization can be highly effective. The key is finding a solvent that dissolves the compound when hot but not when cold.[7]
-
Recommended Solvents for Screening: Based on the benzoxazolone scaffold, good starting points are:
Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of crude material into a small test tube.
-
Add a few drops of the chosen solvent and heat the mixture gently (e.g., in a warm water bath).
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe: An ideal solvent will produce a high yield of crystalline solid upon cooling. If the compound "oils out" or no solid forms, the solvent is unsuitable.
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Compound "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble. | Use a lower-boiling point solvent or a co-solvent system (e.g., add a small amount of a non-polar "anti-solvent" like hexane to a hot ethyl acetate solution). |
| Poor Crystal Yield | Too much solvent was used. The compound is too soluble in the chosen solvent even when cold. | Re-heat the solution to evaporate some of the solvent and attempt cooling again. Choose a different solvent where the compound has lower solubility at cold temperatures. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Add a very small amount of activated charcoal to the hot solution, swirl for 1-2 minutes, and perform a hot gravity filtration to remove the charcoal before cooling. Use this sparingly as it can reduce yield. |
Method 2: Silica Gel Column Chromatography
When the crude mixture contains multiple byproducts or impurities with similar polarity to the product, column chromatography is the required method.[10][11]
Q4: How do I determine the best mobile phase (eluent) for column chromatography?
A4: The ideal mobile phase is determined by TLC analysis. You are looking for a solvent system that gives your product a retention factor (Rf) of 0.25-0.35 .[11] This Rf value provides the optimal balance, ensuring the compound moves down the column efficiently but separates well from impurities.
-
Starting Point: A mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate) is standard for this class of compound.[12][13]
-
Optimization:
-
If the Rf is too low (<0.2), increase the polarity by adding more Ethyl Acetate.
-
If the Rf is too high (>0.4), decrease the polarity by adding more Hexane.
-
Table 1: Example TLC Solvent System Development
| Solvent System (Hexane:Ethyl Acetate) | Observed Product Rf | Assessment |
| 9:1 | 0.10 | Too low. Increase polarity. |
| 7:3 | 0.30 | Optimal. Good for column. |
| 1:1 | 0.65 | Too high. Decrease polarity. |
Q5: My compound appears to be degrading on the silica column. What's happening and how can I prevent it?
A5: This is a common issue with α-haloketones.[3] Silica gel is slightly acidic and has a highly polar surface, which can catalyze degradation or reaction of sensitive functional groups.
Causality: The bromoacetyl group is an electrophile. The lone pairs on the oxygen atoms of the silica surface can act as weak nucleophiles, potentially leading to decomposition.
Solutions:
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base, like triethylamine. This is done by adding ~0.5-1% triethylamine to your eluent. This neutralizes the acidic sites on the silica.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and elute without delay.
-
Avoid Reactive Solvents: Do not use nucleophilic solvents like methanol or ethanol in your eluent, as they can react with the bromoacetyl group to form a methoxy- or ethoxy-ketone byproduct.
Troubleshooting Column Chromatography Workflow
This workflow addresses common issues encountered during column chromatography.
Caption: A troubleshooting guide for common column chromatography issues.
Part 3: Purity Confirmation & Characterization
After purification, it is essential to confirm the purity and verify the structure of the final compound.
Q6: How can I be confident my purified product is pure?
A6: A combination of methods should be used:
-
TLC: The purified material should appear as a single, well-defined spot in multiple solvent systems.
-
Melting Point: A pure compound will have a sharp melting point range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point.[6]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for purity assessment. A pure sample should show a single major peak.[14][15] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for this type of molecule.[14][16]
-
NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is the gold standard for confirming both purity and structural identity.[17][18]
Table 2: Expected Analytical Data for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
| Technique | Expected Result / Key Signals |
| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 3H, Ar-H), ~4.4 (s, 2H, -COCH₂Br), ~3.4 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~190 (C=O, ketone), ~154 (C=O, oxazolone), ~143-108 (Ar-C), ~31 (N-CH₃), ~28 (-COCH₂Br) |
| FT-IR (KBr, cm⁻¹) | ~1770 (C=O, oxazolone lactone), ~1680 (C=O, ketone), ~1480 (C=N) |
| Mass Spec (ESI) | Expected [M+H]⁺ for C₁₀H₈BrNO₃: ~270.97 / 272.97 (characteristic bromine isotope pattern) |
| (Note: Exact NMR shifts may vary based on solvent and instrument. These are estimates based on similar structures.[9][19]) |
References
-
Ammani, H. M., & Usman, A. G. (n.d.). SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. Retrieved from [Link]
-
Siddiqui, Z. N., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300245. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2603. Available at: [Link]
-
Krasnov, V. P., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Reactions, 3(4), 543-551. Available at: [Link]
-
Gemoets, H. P. L., et al. (2016). Synthetic Access to Aromatic α-Haloketones. Molecules, 21(8), 1038. Available at: [Link]
-
Reddy, T. R., et al. (2018). MeOTf- catalyzed Friedel-Crafts alkylation of benzoxazolones, benzothiazolones, indolinones and benzimidazolones with activated secondary alcohols - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
(n.d.). SYNTHETIC METHODS General methods. bioRxiv. Retrieved from [Link]
-
Starkevič, U., et al. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Molecules, 31(5), 1599. Available at: [Link]
-
Sharma, M., et al. (2017). TLC Method for Simultaneous Quantification of Chlorzoxazone, Paracetamol, Famotidine and Diclofenac Potassium in their Combined. Austin Chromatography. Available at: [Link]
-
(n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Retrieved from [Link]
-
(n.d.). Recrystallization and Crystallization. University of Wisconsin-Madison. Retrieved from [Link]
-
Nichols, L. (2025). Purification of Products. Chemistry LibreTexts. Available at: [Link]
-
Ivanova, Y., et al. (2016). Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). ResearchGate. Available at: [Link]
-
(n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d][1][8][20]triazol-5-yl)quinolin-4-amine. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2(3H)-benzoxazolone. Retrieved from [Link]
-
Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1857–1866. Available at: [Link]
-
Bouzroura-Aichouche, C., et al. (2016). a comparative study of conventional and microwave-assisted synthesis of novel 6-(arylideneamino)benzo. Revue Roumaine de Chimie, 61(4), 289-295. Available at: [Link]
-
Oh, Y., et al. (2013). Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand. Bioorganic & Medicinal Chemistry Letters, 23(23), 6404-6408. Available at: [Link]
-
Stashenko, E., et al. (2015). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. ResearchGate. Available at: [Link]
-
SepaChrom. (n.d.). Chromatography. Retrieved from [Link]
-
Grunwald, P. (2019). α-halo ketones – Knowledge and References. Taylor & Francis. Available at: [Link]
-
(n.d.). Chromatography techniques. Oxford University Press. Retrieved from [Link]
-
Grove, J. A. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4165–4169. Available at: [Link]
-
Ben-Hadj-Salah, I., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 7479831. Available at: [Link]
-
Promega Corporation. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
Roman, G. (2018). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 485–488. Available at: [Link]
-
Tafeenko, V. A., et al. (2002). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Russian Chemical Bulletin, 51, 1515-1517. Available at: [Link]
-
de Oliveira, A. C., et al. (2024). Article. SciELO. Available at: [Link]
-
Ghorai, M. K., et al. (2015). In(OTf)3-Catalysed One-pot Versatile Pyrrole Synthesis through Domino Annulation of α-Oxoketene-N,S-acetals with Nitroolefins. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oup.com.au [oup.com.au]
- 12. rsc.org [rsc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. mdpi.com [mdpi.com]
- 18. files.eric.ed.gov [files.eric.ed.gov]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for bromoacetyl benzoxazolone derivatives
Welcome to the Technical Support Portal for the synthesis and purification of benzoxazolone derivatives. This guide is specifically engineered for researchers and drug development professionals working with 6-bromoacetyl-2-benzoxazolone , a critical intermediate in the development of kinase inhibitors and other pharmacophores.
Below, you will find expertly curated protocols, causality-driven troubleshooting steps, and validated solvent data to ensure high-yield, high-purity recrystallization.
Core Principles of Solvent Selection
When purifying 6-bromoacetyl-2-benzoxazolone post-Friedel-Crafts acylation, the crude product typically contains unreacted starting materials, positional isomers, and polymeric byproducts[1]. The selection of a recrystallization solvent is dictated by the chemical reactivity of the α-bromoketone moiety.
The Causality of Solvent Choice: The bromoacetyl group (–COCH₂Br) is highly electrophilic. Prolonged exposure to nucleophilic, protic solvents (such as alcohols) at elevated temperatures can induce solvolysis, inadvertently converting your target bromoacetyl group into a methoxyacetyl or ethoxyacetyl derivative. Therefore, the ideal solvent must offer a steep solubility gradient . It must dissolve the crude material rapidly at its boiling point and precipitate it quantitatively upon rapid cooling. This minimizes the molecule's residence time in the hot solvent[2].
For 6-bromoacetyl-2-benzoxazolone, methanol is the gold standard, providing an optimal balance of rapid dissolution and high-yield precipitation[1].
Quantitative Data: Solvent Comparison
The following table summarizes the performance of various recrystallization solvents based on empirical data and structural compatibility.
| Solvent | Hot Solubility | Cold Solubility | Typical Yield | Melting Point | Suitability & Mechanistic Notes |
| Methanol | High (65 °C) | Low (0 °C) | ~90% | 205 °C | Optimal. Rapid dissolution minimizes solvolysis risk; steep solubility gradient[1]. |
| Ethanol | Moderate | Low | ~80–85% | 203–205 °C | Viable alternative for general benzoxazolones[3], but requires larger solvent volumes. |
| Ethyl Acetate | Very High | Moderate | ~65–70% | 202–204 °C | Suboptimal. High cold solubility leads to significant yield loss in the mother liquor. |
| Hexane | Insoluble | Insoluble | N/A | N/A | Unsuitable for the 6-isomer; typically only used for specific 5-acetyl isomers[1]. |
Self-Validating Experimental Protocol
This step-by-step methodology for the recrystallization of 6-bromoacetyl-2-benzoxazolone is designed as a self-validating system. The physical properties obtained at the end of the workflow directly confirm the success or failure of the chemical execution.
Step-by-Step Methodology:
-
Preparation: Transfer the crude, dried 6-bromoacetyl-2-benzoxazolone (typically a light brown solid) into an appropriately sized round-bottom flask[1].
-
Rapid Dissolution: Add a minimum volume of near-boiling methanol (~65 °C). Critical Step: Do not reflux the mixture for more than 5–10 minutes. Prolonged heating will trigger solvolysis of the α-bromoketone.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble polymeric impurities and unreacted benzoxazolone.
-
Controlled Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed to promote proper crystal lattice formation. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize precipitation.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold methanol to displace the mother liquor without dissolving the product.
-
Validation (Quality Control): Dry the crystals thoroughly under vacuum. Determine the melting point. A sharp melting point at 205 °C confirms high purity (>98%) and successful isolation[1].
Troubleshooting & FAQs
Q: My product is "oiling out" instead of forming crystals during the cooling phase. How do I fix this? A: Oiling out occurs when the solute melts and separates as a liquid phase before the solvent reaches the saturation point required for crystallization. Correction: Re-heat the mixture until the oil completely dissolves. Then, add a small amount of a co-solvent (like water, dropwise) to decrease the solubility threshold, or seed the solution with a pure crystal of 6-bromoacetyl-2-benzoxazolone just above the temperature where oiling previously occurred.
Q: The melting point of my recrystallized product is 190–195 °C (depressed from the target 205 °C). What happened? A: A depressed or broad melting range instantly flags incomplete purification or solvent-induced degradation. If you refluxed the methanol solution for too long, the methanol likely displaced the bromide ion via nucleophilic substitution. Validation: Run a ¹H-NMR. A shift in the methylene protons—from a singlet at ~4.75 ppm (representing –CH₂Br) to ~4.5 ppm (representing –CH₂OCH₃)—confirms solvolysis[1]. Correction: Strictly limit heating time during the dissolution phase in future batches.
Q: Can I use ethanol instead of methanol for this specific derivative? A: Yes, ethanol is frequently used for various substituted benzoxazolone derivatives[3]. However, the 6-bromoacetyl derivative specifically exhibits a highly optimized yield (90%) and purity profile in methanol[1]. If using ethanol, be prepared to use larger solvent volumes and accept a slight reduction in overall yield.
Purification Workflow Diagram
Workflow for the purification of 6-bromoacetyl-2-benzoxazolone highlighting critical control points.
References
1.[1] Blum, G., Gazit, A., & Levitzki, A. (2003). Development of New Insulin-like Growth Factor-1 Receptor Kinase Inhibitors Using Catechol Mimics. Journal of Biological Chemistry, 278(42), 40442-40454.[Link] 2.[2] Blum, G., Gazit, A., & Levitzki, A. (2003). Development of new insulin-like growth factor-1 receptor kinase inhibitors using catechol mimics - PubMed. NIH.[Link] 3.[3] Nadji-Boukrouche, A. R., et al. (2015). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules, 20(1), 1262-1276.[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of new insulin-like growth factor-1 receptor kinase inhibitors using catechol mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion [mdpi.com]
Troubleshooting low reactivity of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone as an electrophilic intermediate. This document provides in-depth troubleshooting for low reactivity issues encountered during alkylation reactions, grounded in mechanistic principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone. The core structure is an α-bromo ketone, a potent electrophile for SN2 reactions. Low reactivity typically points to issues with the reagent's integrity, the nucleophile's potency, or suboptimal reaction conditions.
Q1: My alkylation reaction with 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is slow or not proceeding. What are the initial checks I should perform?
When a reaction stalls, a systematic review of the foundational parameters is the most efficient path to a solution. Low conversion rates are often traced back to reagent quality or environmental factors rather than a fundamental flaw in the reaction's design.
Initial Diagnostic Checklist:
-
Assess Reagent Purity and Integrity:
-
The Electrophile: 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is susceptible to hydrolysis. The α-carbon is highly electrophilic, and trace moisture can lead to the formation of the corresponding α-hydroxy ketone, which is unreactive in alkylation. Confirm the identity and purity of the compound via ¹H NMR and check for a sharp melting point. Freshly prepared or newly purchased material is always recommended.
-
The Nucleophile: The purity of your nucleophile (e.g., amine, thiol, phenol) is equally critical. Impurities can consume the electrophile in non-productive pathways.
-
Solvent Quality: Ensure you are using anhydrous (dry) solvents, especially for reactions sensitive to water. Polar aprotic solvents like DMF, DMSO, and acetonitrile should be from a freshly opened bottle or properly dried before use.
-
-
Ensure an Inert Atmosphere:
-
Many nucleophiles, especially deprotonated species like thiolates or phenoxides, are sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the degradation of your nucleophile and other reagents.[1]
-
-
Verify Stoichiometry and Concentration:
-
Confirm that the molar ratios of your reactants are correct. For problematic reactions, using a slight excess (1.1-1.2 equivalents) of the nucleophile can sometimes help drive the reaction to completion. However, be mindful that a large excess can complicate purification.
-
Ensure the reaction is not too dilute. Low concentrations can significantly decrease the rate of a bimolecular (SN2) reaction.
-
Q2: I suspect the 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone reagent has degraded. How can I confirm this and what are the proper storage protocols?
The reactivity of α-haloketones is a double-edged sword; it makes them excellent alkylating agents but also renders them prone to degradation.[2][3]
Quality Control & Storage:
-
Verification: The most definitive method is ¹H NMR spectroscopy. Look for the characteristic singlet of the -COCH₂Br protons. The appearance of new signals may indicate decomposition. Hydrolysis to the α-hydroxy ketone is a common degradation pathway.
-
Stability: As a solid, the compound is relatively stable. However, its stability decreases in solution and in the presence of nucleophiles, including water and alcohols.
-
Proper Storage: The compound should be stored in a tightly sealed container, in a desiccator, away from light and moisture, and at a cool temperature (refrigerated).[4]
Q3: What are the most critical reaction parameters to optimize for improving reaction yield and rate?
The SN2 reaction is highly sensitive to reaction conditions. Optimizing the solvent, base (if used), and temperature is paramount.
Parameter Optimization Table
| Parameter | Recommended Choice & Rationale | Potential Pitfalls |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO): These solvents are ideal for SN2 reactions. They solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[5][6] | DMF/DMSO: Can be difficult to remove during workup. Must be anhydrous. |
| Base | Weak, Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA): Use a base only if your nucleophile requires deprotonation (e.g., phenols, thiols, secondary amines). Carbonate bases are often sufficient and minimize side reactions. DIPEA is a good choice for amine alkylations. | Strong Bases (e.g., NaH, NaOMe, NaOH): These can promote side reactions like elimination to form an α,β-unsaturated ketone or the Favorskii rearrangement.[3][7] |
| Temperature | Room Temperature to 50 °C: Start at room temperature. Gentle heating (40-50 °C) can significantly increase the reaction rate without causing significant degradation. Monitor by TLC to find the optimal balance. | High Temperatures (>60 °C): Can lead to decomposition of the α-bromo ketone and the formation of colored impurities. |
| Additives | Sodium or Potassium Iodide (NaI/KI, catalytic): Adding a catalytic amount (0.1 eq) of an iodide salt can accelerate the reaction. The iodide displaces the bromide in situ via the Finkelstein reaction to form the more reactive α-iodo ketone intermediate. The C-I bond is weaker and iodide is a better leaving group than bromide.[7] | Can complicate purification if used in stoichiometric amounts. |
Q4: I am observing multiple new spots on my TLC plate. What are the likely side reactions and how can they be minimized?
The appearance of multiple products indicates that alternative reaction pathways are competing with the desired SN2 alkylation. The structure of the α-bromo ketone allows for several predictable side reactions.
Common Side Reactions:
-
Elimination (Dehydrobromination): If the base is too strong or sterically hindered, it may abstract a proton from the methyl group adjacent to the carbonyl, leading to an α,β-unsaturated ketone.
-
Mitigation: Use a milder, less-hindered base (e.g., K₂CO₃ instead of t-BuOK). Use the minimum effective temperature.
-
-
Favorskii Rearrangement: This occurs with strong, non-hindered bases (like alkoxides) and α-haloketones with an α'-proton. The result is a rearranged carboxylic acid derivative after workup.
-
Mitigation: Avoid strong alkoxide bases. Use carbonate bases or tertiary amine bases.[7]
-
-
Nucleophilic attack at the Carbonyl: While the α-carbon is the primary site for SN2 attack, highly reactive ("hard") nucleophiles may attack the carbonyl carbon.[8] This is generally a reversible process unless a reducing agent like NaBH₄ is present.
-
Mitigation: This is less common for typical SN2 nucleophiles. Ensuring anhydrous conditions prevents trapping of any tetrahedral intermediate.
-
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve reactivity issues systematically.
Caption: A systematic workflow for troubleshooting low reactivity.
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary/Secondary Amine
This protocol details a standard procedure for reacting an amine nucleophile with 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
Reagents and Materials:
-
Primary or Secondary Amine (1.0 eq)
-
6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (1.05 eq)
-
DIPEA (Diisopropylethylamine) or K₂CO₃ (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line
-
TLC plates and appropriate eluent system
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the amine (1.0 eq) and anhydrous acetonitrile.
-
Add the base (DIPEA or K₂CO₃, 2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (1.05 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature. Monitor its progress by TLC every 30-60 minutes. The reaction is complete when the starting benzoxazolone spot has been consumed.
-
If the reaction is slow after 4 hours, add a catalytic amount of NaI (0.1 eq) and gently heat the mixture to 40 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by standard methods (e.g., silica gel column chromatography or recrystallization) to yield the N-alkylated product.
Protocol 2: Quality Control of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone via ¹H NMR
Procedure:
-
Dissolve a small sample (~5-10 mg) of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (approximate):
-
A singlet corresponding to the methyl group (-CH₃) on the benzoxazolone ring.
-
A singlet corresponding to the methylene protons of the bromoacetyl group (-COCH₂Br).
-
A series of aromatic signals corresponding to the protons on the benzene ring.
-
-
Interpretation: The presence of a clean singlet for the -COCH₂Br protons and the absence of significant unidentifiable peaks are indicators of high purity. A diminished integration of this peak or the appearance of a new peak in the 4-5 ppm region could suggest hydrolysis to the α-hydroxy ketone.
References
-
Ivanova, Y. B., Momekov, G. T., Petrov, O. I., & Karaivanova, M. B. (2007). New heterocyclic chalcones. Part 6. Synthesis and cytotoxic activities of 5- or 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. European Journal of Medicinal Chemistry, 42(11-12), 1382-1387. [Link]
-
Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256. [Link]
-
Abdel-Aziz, H. A., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Zeitschrift für Naturforschung C, 66(1-2), 7-16. [Link]
-
PubChem. (n.d.). 6-Bromo-1,3-benzoxazole-2(3H)-thione. National Center for Biotechnology Information. Retrieved from [Link]
-
Shaw, A. A., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21377-21391. [Link]
-
LibreTexts Chemistry. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
LibreTexts Chemistry. (2020). Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
-
Al-Zoubi, W., & Al-Hamarsheh, M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(7), 7803-7856. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. [Link]
-
Clark, J. (2016). Factors affecting the rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | 67927-44-0 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification & Troubleshooting for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing and purifying 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone .
Derivatives of the benzoxazolone scaffold, particularly 6-acyl substituted variants, are critical intermediates in the synthesis of bioactive molecules, including potent acid ceramidase inhibitors and analgesic agents 1. The synthesis of this specific intermediate typically proceeds via a Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone using bromoacetyl bromide (or chloride) in the presence of a Lewis acid catalyst such as aluminum chloride 2, 3.
Below, we detail the mechanistic causality of the separation, quantitative metrics, validated protocols, and a troubleshooting FAQ to ensure high-purity isolation.
Mechanistic Causality of the Separation
Post-reaction, your vessel contains a complex mixture: the target product, unreacted 3-methyl-2(3H)-benzoxazolone (Starting Material, SM), unreacted bromoacetyl bromide, AlCl₃, and solvent (often DMF or dichloromethane). Separation relies on exploiting drastic differences in solubility and chemical reactivity:
-
Quenching the Lewis Acid: AlCl₃ forms a tight coordination complex with the carbonyl oxygen of the benzoxazolone ring. Quenching with ice-cold aqueous HCl is mandatory. The acid hydrolyzes the Al-O coordinate bonds, releasing the free product, while preventing the formation of insoluble, gelatinous aluminum hydroxide (Al(OH)₃) which would otherwise trap the product 3.
-
Hydrolysis of the Electrophile: Bromoacetyl bromide is highly reactive toward water. The aqueous quench rapidly hydrolyzes it into bromoacetic acid and hydrobromic acid (HBr). Both byproducts are highly polar and partition entirely into the aqueous phase.
-
Differential Crystallization: The addition of the rigid, electron-withdrawing bromoacetyl group at the 6-position significantly alters the crystal lattice energy and lipophilicity of the molecule. The product exhibits drastically reduced solubility in cold polar-protic solvents (like ethanol) compared to the starting material, allowing for highly efficient separation via recrystallization 3, [[4]]().
Quantitative Separation Metrics
| Component | Role in Mixture | MW ( g/mol ) | Aqueous Solubility (Acidic) | Organic Solubility (EtOH) | TLC R_f (Hexanes:EtOAc 7:3) | Primary Separation Mechanism |
| 3-methyl-2(3H)-benzoxazolone | Starting Material | 149.15 | Insoluble | High (Hot & Cold) | ~0.65 | Retained in Mother Liquor |
| Bromoacetyl bromide | Reagent | 201.84 | Reacts / Soluble (as acid) | N/A | N/A | Hydrolysis & Aqueous Partitioning |
| Aluminum chloride | Catalyst | 133.34 | Highly Soluble | N/A | N/A | Aqueous Partitioning |
| 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone | Target Product | 270.08 | Insoluble | High (Hot), Low (Cold) | ~0.45 | Precipitation & Recrystallization |
Separation Workflow & Validated Protocol
Fig 1: Workflow for separating the target benzoxazolone product from starting materials.
Step-by-Step Methodology
Phase 1: Reaction Quenching and Primary Isolation
-
Preparation: Prepare a quenching bath consisting of 200 mL of crushed ice and 30 mL of concentrated hydrochloric acid (37%) per 50 mmol of theoretical product.
-
Quenching: Slowly pour the crude Friedel-Crafts reaction mixture into the vigorously stirred ice-HCl bath. Caution: This step is highly exothermic and releases HCl/HBr gas. Perform strictly in a fume hood.
-
Maturation: Stir the resulting suspension for 30 minutes at 0–5 °C to ensure complete hydrolysis of unreacted bromoacetyl bromide and decomplexation of aluminum salts.
-
Filtration: Collect the precipitated crude solid (which contains both the product and unreacted starting material) via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of ice-cold distilled water (3 x 50 mL) until the filtrate runs neutral (pH ~6-7), ensuring the removal of residual bromoacetic acid and aluminum chlorides. Air-dry the cake for 1 hour.
Phase 2: Separation from Starting Material via Recrystallization
-
Dissolution: Transfer the crude, dried solid to a round-bottom flask. Add absolute ethanol (approx. 5-8 mL per gram of crude solid) and heat to reflux (78 °C) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours. Do not disturb the flask, as slow cooling promotes the exclusion of the 3-methyl-2(3H)-benzoxazolone starting material from the crystal lattice.
-
Chilling: Once at room temperature, transfer the flask to an ice bath (0 °C) for an additional 1 hour to maximize the yield of the target product.
-
Final Isolation: Vacuum filter the purified crystals. The unreacted 3-methyl-2(3H)-benzoxazolone remains dissolved in the ethanol mother liquor. Wash the crystals with a minimal amount (1-2 mL) of ice-cold ethanol and dry under high vacuum.
Troubleshooting & FAQs
Fig 2: Troubleshooting logic tree for common separation issues during benzoxazolone synthesis.
Q: My quenched reaction yielded a sticky, dark oil instead of a filterable solid. How do I proceed? A: This occurs when residual solvent (like DMF) or unreacted bromoacetyl bromide acts as a plasticizer, preventing crystallization. Solution: Do not attempt to filter. Instead, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous NaHCO₃ to neutralize residual acids, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting residue can then be recrystallized from ethanol.
Q: During extraction, a thick, white emulsion formed that refuses to separate. What is the cause? A: This is a classic sign of aluminum hydroxide (Al(OH)₃) gel formation, caused by insufficient acid in the quenching bath. Solution: Add 10% aqueous HCl directly to the separatory funnel and shake gently until the aqueous layer reaches a pH < 1. The acid will convert the insoluble Al(OH)₃ into water-soluble [Al(H₂O)₆]³⁺ ions, instantly breaking the emulsion.
Q: ¹H-NMR analysis of my recrystallized product shows a 15% contamination of the 3-methyl-2(3H)-benzoxazolone starting material. How do I remove it? A: The starting material co-crystallized, likely because the ethanol solution was supersaturated or cooled too rapidly, trapping the impurity in the lattice. Solution: Perform a second recrystallization with a slightly larger volume of ethanol and ensure a strictly gradual cooling process. Alternatively, if the starting material contamination is persistent, purify the mixture via flash column chromatography on silica gel using a Hexanes:Ethyl Acetate gradient (typically 8:2 to 7:3). The target product will elute later (R_f ~0.45) than the starting material (R_f ~0.65).
References
1.[2] Ulusal Tez Merkezi | Anasayfa, yok.gov.tr. Available at: 2 2.[1] Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors | Journal of Medicinal Chemistry, acs.org. Available at: 1 3.[3] Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, nih.gov. Available at: 3 4.[4] An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on the Benzoxazolone Ring, benchchem.com. Available at: 4
Sources
Technical Support Center: Stability of α-Bromo Ketones in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-bromo ketones. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these versatile but often sensitive reagents. Understanding the factors that influence their degradation is critical for ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your work, focusing on diagnosing the root cause and providing actionable solutions.
Q1: My reaction yield is unexpectedly low, and I suspect my α-bromo ketone starting material has degraded. What are the tell-tale signs of decomposition?
A1: Visual and olfactory cues are often the first indicators of α-bromo ketone degradation. Key signs include:
-
Color Change: A noticeable darkening of the material, often turning from white or colorless to yellow, brown, or even black, is a primary sign of decomposition.[1]
-
Gas Evolution: The release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor, is a common indicator of degradation pathways like elimination or hydrolysis.[1]
-
Change in Physical State: A crystalline solid becoming oily or clumpy can signify the formation of impure liquid byproducts.[1]
If you observe any of these signs, it is crucial to assess the purity of your starting material before proceeding with your reaction.
Q2: I've confirmed my starting material is degrading. What are the most likely chemical decomposition pathways occurring in solution?
A2: The instability of α-bromo ketones in solution is primarily due to three main chemical reactions. Understanding these pathways is key to mitigating them.
-
Dehydrobromination (Elimination): This is a base-catalyzed E2 elimination reaction that results in the formation of an α,β-unsaturated ketone and HBr.[1][2][3] This pathway is particularly favored by the presence of even weak bases.
-
Hydrolysis: Reaction with water, which can be catalyzed by acid or base, leads to the nucleophilic substitution of the bromide to form an α-hydroxy ketone and HBr.[1] The presence of HBr from other degradation pathways can, in turn, catalyze further hydrolysis.[1]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base (like an alkoxide), α-bromo ketones with an available α'-hydrogen can undergo rearrangement to form carboxylic acid derivatives (e.g., esters).[4][5][6][7] This is a skeletal rearrangement that proceeds through a cyclopropanone intermediate.[5][7]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary decomposition pathways of α-bromo ketones.
Q3: My LC-MS/NMR analysis shows unexpected byproducts. How can I design an experiment to confirm if my α-bromo ketone is unstable under my specific reaction conditions?
A3: A simple stability study is a powerful diagnostic tool. The goal is to isolate the stability of the compound from the complexities of the main reaction.
Protocol for Assessing α-Bromo Ketone Stability
Objective: To determine the stability of an α-bromo ketone in a specific solvent or reaction buffer over time.
Materials:
-
Your α-bromo ketone
-
The solvent or buffer of interest (ensure it is anhydrous if testing non-aqueous conditions)
-
An internal standard (a stable, non-reactive compound for quantitative analysis)
-
Vials (amber vials are recommended to prevent light-induced degradation)[1]
-
Analytical instrument (e.g., HPLC-UV, LC-MS, or NMR)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your α-bromo ketone in the chosen solvent at the same concentration used in your reaction. Add a known concentration of an internal standard.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using your chosen analytical method (e.g., HPLC). This provides your baseline measurement of the starting material's purity and concentration relative to the internal standard.
-
Incubation: Store the remaining stock solution under the exact conditions of your experiment (temperature, atmosphere, light exposure).
-
Time Point Sampling: At regular intervals (e.g., 1, 4, 8, and 24 hours), withdraw aliquots from the stock solution.
-
Analysis: Analyze each aliquot by the same method used for T=0.
-
Data Interpretation: Compare the peak area of your α-bromo ketone relative to the internal standard at each time point. A decrease in this ratio over time indicates degradation. The appearance of new peaks will correspond to the degradation products.
This self-validating protocol provides clear, quantitative evidence of compound stability (or instability) under your specific experimental conditions.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the handling, storage, and properties of α-bromo ketones.
Q4: What are the ideal storage conditions for α-bromo ketones to ensure maximum shelf-life?
A4: To minimize decomposition during storage, you must protect the compound from the key factors that promote it. Best practices include:
-
Temperature: Store in a cool, dark, and dry environment. Refrigeration or freezing is highly recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[1]
-
Container: Use tightly sealed, amber-colored vials or bottles to protect from moisture and light.[1][8]
For particularly sensitive compounds, short-term storage as a solution in a dry, non-polar aprotic solvent may be considered.[1] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific storage recommendations.
Q5: How do solvent choice and pH affect the stability of α-bromo ketones in solution?
A5: Solvent and pH are critical factors that directly influence the rate and pathway of degradation.
-
Solvent Effects:
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate directly in hydrolysis reactions. Water, in particular, leads to the formation of α-hydroxy ketones.[1]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): While often required for solubility, these solvents must be anhydrous. Trace water can cause hydrolysis. Some amine-based solvents or impurities (like dimethylamine in DMF) can act as bases, promoting dehydrobromination.
-
Aprotic Non-Polar Solvents (e.g., Toluene, Dichloromethane): These are generally better choices for stability, provided they are anhydrous. Dichloromethane was found to be a good solvent for α-bromination reactions using NBS, suggesting stability of the product in this medium.[9]
-
-
pH Effects:
-
Basic Conditions (pH > 7): Bases strongly catalyze dehydrobromination (elimination) reactions.[1][10] Even weak bases like pyridine can be used to intentionally promote this reaction to synthesize α,β-unsaturated ketones.[2][3]
-
Acidic Conditions (pH < 7): Acids can catalyze hydrolysis.[1] Furthermore, HBr, a byproduct of both hydrolysis and elimination, is itself acidic and can accelerate the decomposition of the remaining material.[1][11]
-
The table below summarizes these influencing factors.
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate decomposition rates.[1] | Store at low temperatures (refrigeration/freezing). Run reactions at the lowest effective temperature. |
| Light | Can promote decomposition, potentially through radical pathways.[1][12] | Store in amber vials or protect containers from light. |
| Water | Acts as a nucleophile, leading to hydrolysis.[1] | Use anhydrous solvents and store in a desiccated environment. |
| Base | Catalyzes dehydrobromination (elimination).[1] | Avoid basic conditions during workup and storage unless elimination is the desired outcome. |
| Acid | Can catalyze hydrolysis and other rearrangements.[1] | Use anhydrous conditions. HBr byproduct should be neutralized or removed if possible.[11] |
Q6: I am performing a reaction where my α-bromo ketone is an intermediate that I don't isolate. I am still seeing low yields. What can I do?
A6: When the α-bromo ketone is an unisolated intermediate, the focus shifts to controlling the reaction environment to favor its formation and subsequent reaction over its degradation.
Troubleshooting In-Situ Generated α-Bromo Ketones
The following flowchart provides a logical approach to troubleshooting these reactions.
Caption: Troubleshooting logic for reactions involving α-bromo ketones.
Q7: Are there any specific safety concerns I should be aware of when handling α-bromo ketones?
A7: Yes, safety is paramount. Many α-bromo ketones are potent lachrymators, meaning they are severe eye irritants that cause tearing.[1] They are also frequently skin irritants. Always handle these compounds in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
References
-
Cromwell, N. H., & Ayer, R. P. (1959). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 81(1), 133-137. Retrieved from [Link]
-
Cromwell, N. H., Ayer, R. P., & Foster, P. W. (1959). Elimination Reactions of α-Halogenated Ketones. I. Dehydrobromination of 2-Benzyl-2-bromo-4,4-dimethyl-1-tetralone. Journal of the American Chemical Society, 81(13), 3371-3375. Retrieved from [Link]
-
Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. Retrieved from [Link]
-
Soderberg, T. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved from [Link]
-
Kende, A. S. (1975). The Favorskiĭ Rearrangement of Haloketones. Organic Reactions, 11, 261-308. Retrieved from [Link]
-
Scribd. (n.d.). Favorskii Rearrangement Overview. Scribd. Retrieved from [Link]
-
Sinha, H.N. (n.d.). Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. Retrieved from [Link]
-
Pearson, B. D., Ayer, R. P., & Cromwell, N. H. (1962). Elimination Reactions of α-Halogenated Ketones. IX.1a A Comparison of the Reactions of 2-Bromo-2-(α-bromobenzyl)-1-indanone with Those of 2-Bromo-2-(α-bromobenzyl)-3,3-dimethyl-1-indanone. The Journal of Organic Chemistry, 27(9), 3038–3044. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Van der Eycken, E., & D'hooghe, M. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5176. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-BROMOBENZALACETONE. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Singh, P., Kamal, R., & Singh, A. (2016). Role of α–functionalized carbonyl compounds, solvents and pH on the composition of products. Journal of the Indian Chemical Society, 93(1), 103-107. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Retrieved from [Link]
-
da Silva, A. C., et al. (2017). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Journal of the Brazilian Chemical Society, 28(1), 136-141. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted mass spectrometry fragmentation pattern of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, a compound of interest for its potential applications stemming from the versatile benzoxazolone scaffold.[1]
This document moves beyond a simple recitation of predicted fragments. As a Senior Application Scientist, the goal is to provide a comparative analysis, grounding our predictions in the established fragmentation behavior of its core moieties: the 3-methyl-2(3H)-benzoxazolone core and the 2-bromoacetyl substituent. By understanding the fragmentation of these building blocks, we can construct a reliable and scientifically sound prediction for the entire molecule.
Understanding the Ionization Context: Hard vs. Soft Techniques
The fragmentation of a molecule is intrinsically linked to the ionization method employed. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2][3][4] This can be highly informative for structural determination. In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically result in less fragmentation, often preserving the molecular ion.[5][6][7] This guide will primarily focus on the fragmentation patterns expected from Electron Ionization, as it provides the most detailed structural information.
Predicted Fragmentation Pattern of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
The fragmentation of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is anticipated to be driven by the distinct chemical properties of its benzoxazolone core and the bromoacetyl side chain. The following sections will dissect the expected fragmentation pathways, supported by comparative data from related structures.
The Benzoxazolone Core: A Stable Heterocycle
The benzoxazolone moiety is a relatively stable heterocyclic system.[1] The mass spectrum of the parent compound, 2(3H)-benzoxazolone, provides a foundational understanding of how this core structure behaves under electron ionization.
Experimental Data: Mass Spectrum of 2(3H)-Benzoxazolone [8]
| m/z | Relative Intensity | Proposed Fragment |
| 135 | 100% | Molecular Ion [M]•+ |
| 107 | ~30% | [M - CO]•+ |
| 79 | ~20% | [C6H5N]•+ |
| 78 | ~40% | [C6H4N]+ |
The key fragmentation pathway for the unsubstituted benzoxazolone is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This is a common fragmentation for lactones and lactams.
The Bromoacetyl Group: A Key Initiator of Fragmentation
The bromoacetyl group introduces several key features that will dominate the fragmentation pattern:
-
The Bromine Isotopic Signature: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by 2 Da (the M and M+2 peaks).[9] This signature is a definitive indicator of the presence of bromine in a fragment ion.
-
Alpha-Cleavage: Ketones are prone to alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[10] In the case of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, this will be a major fragmentation pathway.
Predicted Major Fragmentation Pathways
The following diagram illustrates the predicted primary fragmentation pathways for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone under electron ionization.
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2(3H)-Benzoxazolone [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reactivity Profiling: Chloroacetyl vs. Bromoacetyl Benzoxazolones in Targeted Synthesis
Benzoxazolone derivatives serve as privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, analgesics, and chemical probes. Functionalizing the benzoxazolone core with an
Choosing between a chloroacetyl and a bromoacetyl moiety is not merely a synthetic detail; it is a critical parameter that dictates reaction kinetics, target selectivity, and the overall stability of the compound. This guide provides an objective, data-driven comparison of these two reactive groups to empower researchers in rational drug design and synthetic optimization.
Mechanistic Causality: Why Halogen Identity Dictates Reactivity
The reaction of
-
Leaving Group Ability: Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). Because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the resulting bromide anion is larger, more polarizable, and more stable in solution, facilitating its departure during the transition state.
-
Carbon-Halogen Bond Strength: The C–Br bond is inherently weaker and longer than the C–Cl bond. Consequently, less activation energy is required to cleave the C–Br bond during the formation of the tetrahedral transition state, leading to accelerated reaction kinetics.
As a result, bromoacetyl benzoxazolones are inherently more reactive than their chloroacetyl counterparts. This heightened reactivity is advantageous when targeting less reactive nucleophiles or when rapid conjugation is required [3]. However, it comes at the cost of reduced chemoselectivity and potential off-target binding. Conversely, chloroacetyl benzoxazolones offer milder electrophilicity, which is often preferred for designing highly selective targeted covalent inhibitors (TCIs) [4].
Bimolecular nucleophilic substitution (SN2) pathway of haloacetyl benzoxazolones.
Comparative Reactivity & Selectivity Profiles
To guide synthetic planning, the quantitative and qualitative differences between the two electrophilic warheads are summarized below. Bromoacetyl bromide has been shown to possess superior activating properties in complex rearrangements compared to chloroacetyl chloride, allowing for much milder reaction conditions [6].
| Parameter | Chloroacetyl Benzoxazolone | Bromoacetyl Benzoxazolone | Mechanistic Causality / Impact |
| Electrophilicity | Mild to Moderate | High | Dictated by the lower activation energy required to break the weaker C–Br bond. |
| Leaving Group Ability | Moderate (Cl⁻) | Excellent (Br⁻) | Br⁻ is more polarizable, stabilizing the negative charge better post-cleavage. |
| Target Selectivity | High | Lower | Chloroacetyl reacts preferentially with highly reactive thiols, minimizing amine cross-reactivity. |
| Reaction Kinetics | Slower (Hours to Days) | Rapid (Minutes to Hours) | Bromoacetyl achieves kinetic discrimination 2-3 orders of magnitude faster than chloroacetyl. |
| Synthetic Conditions | Often requires elevated heat or strong bases | Proceeds rapidly under mild conditions (e.g., room temp) | Bromoacetyl is ideal for temperature-sensitive substrates or biological bioconjugation. |
| Primary Application | Selective covalent inhibitors, stable intermediates | Rapid bioconjugation, targeting low-reactivity residues | Use chloroacetyl for precision; use bromoacetyl for guaranteed payload delivery. |
Experimental Workflows & Self-Validating Protocols
To practically leverage these reactivity differences, rigorous synthetic and analytical protocols are required. Below are self-validating methodologies for synthesizing the bromoacetyl variant and comparatively analyzing its kinetics.
Protocol A: Synthesis of Bromoacetyl Benzoxazolone via Friedel-Crafts Acylation
Direct bromination of acetyl benzoxazolone often fails, leading instead to unwanted ring bromination [5]. Therefore, the validated route is the direct Friedel-Crafts acylation of the benzoxazolone core using bromoacetyl bromide.
-
Preparation: Dissolve benzoxazolone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents moisture-induced hydrolysis of the highly reactive bromoacetyl bromide.
-
Activation: Add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise at 0 °C. Causality: The Lewis acid coordinates with the acyl halide, generating a highly electrophilic acylium ion intermediate necessary for aromatic substitution.
-
Acylation: Dropwise add bromoacetyl bromide (1.2 eq) while strictly maintaining the temperature at 0 °C to prevent polyacylation.
-
Reaction & Quenching: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by carefully pouring it over ice-cold 1M HCl. Causality: The acidic quench safely decomposes the aluminum complex and protonates the product for organic extraction.
-
Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Comparative Kinetic Analysis via ¹H NMR
To objectively compare the reactivity of chloroacetyl vs. bromoacetyl benzoxazolones, a time-course ¹H NMR assay using a model nucleophile (e.g., cysteamine) provides self-validating, real-time kinetic data.
-
Equilibration: Prepare equimolar solutions (e.g., 10 mM) of the haloacetyl benzoxazolone and the model thiol in a deuterated solvent mixture (e.g., CD₃CN/D₂O, pH 7.4 buffer). Causality: This ensures substrate solubility while providing a deuterium lock signal for the spectrometer.
-
In-situ Monitoring: Transfer the mixture to an NMR tube and immediately insert it into the spectrometer (pre-shimmed and temperature-calibrated to 25 °C).
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for bromoacetyl, every 30 minutes for chloroacetyl) over a 12-hour period.
-
Kinetic Extraction: Integrate the distinct
-methylene protons of the starting material (typically ~4.2 ppm for chloroacetyl, ~3.9 ppm for bromoacetyl) against the emerging -methylene protons of the thioether product. -
Validation Check: Plot
versus time. The slope of this pseudo-first-order plot yields the observed rate constant ( ). The for the bromoacetyl variant will mathematically validate the theoretical leaving group effects by showing a significantly steeper decay curve.
NMR workflow for comparative kinetic analysis of haloacetyl reactivity.
References
-
BenchChem. A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. BenchChem Technical Guides. 1
-
BenchChem. Reactivity Showdown: N-(2-chloroacetyl)-p-toluenesulfonamide vs. its Bromoacetyl Analog. BenchChem Technical Guides. 2
-
Robey, F. A., et al. Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. US Patent 5066716A. 3
-
Boeckler, C., et al. Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry (2000). 4
-
Blum, G., et al. Development of New Insulin-like Growth Factor-1 Receptor Kinase Inhibitors Using Catechol Mimics. Journal of Biological Chemistry (2000).5
-
Abdelazeem, et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega (2019). 6
Sources
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- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Analytical Strategies for the Elemental Characterization of C10H8BrNO3: A Comparative Guide to CHNS/O Analyzers
As a Senior Application Scientist, one of the most persistent challenges in organic elemental analysis is the accurate characterization of halogenated intermediates. When determining the carbon, hydrogen, nitrogen, and oxygen content of a brominated compound like C10H8BrNO3 , the presence of bromine fundamentally alters the combustion dynamics. If not properly managed, halogen byproducts will poison the system's detectors and skew quantitative results.
This guide provides an objective comparison of the industry’s leading CHNS/O elemental analyzers, detailing how they handle halogenated matrices, and outlines a self-validating experimental protocol for the precise elemental determination of C10H8BrNO3.
Theoretical Calculation & The Halogen Challenge
Before initiating any instrumental analysis, we must establish the theoretical baseline. For C10H8BrNO3 (Molar Mass ≈ 270.082 g/mol ), the theoretical mass fractions are calculated as follows:
-
Carbon (C): (120.11 / 270.082) × 100 = 44.47%
-
Hydrogen (H): (8.064 / 270.082) × 100 = 2.99%
-
Nitrogen (N): (14.007 / 270.082) × 100 = 5.19%
-
Bromine (Br): (79.904 / 270.082) × 100 = 29.59%
-
Oxygen (O): (47.997 / 270.082) × 100 = 17.77%
The Causality of Halogen Interference: During the modified Dumas combustion process (at ~1000°C), the bromine in C10H8BrNO3 is converted into volatile Br₂ and HBr gases. If these gases reach the Thermal Conductivity Detector (TCD) or the gas chromatography (GC) column, they cause severe peak tailing, baseline drift, and irreversible detector poisoning. Therefore, the analytical workflow must incorporate a specific halogen scavenger—typically silver wool (Ag)—within the oxidation reactor to precipitate the bromine as non-volatile silver bromide (AgBr) before the gas mixture proceeds to the reduction phase.
Objective Comparison of Leading CHNS/O Analyzers
To achieve the precision required for pharmaceutical and materials research, laboratories typically rely on one of three flagship elemental analyzers. Here is an objective comparison of their performance when handling complex, halogenated organics.
Thermo Fisher FlashSmart™
The FlashSmart analyzer utilizes dynamic flash combustion coupled with a GC separation column[1]. Its standout feature is the MultiValve Control (MVC) module, which allows the system to house two independent analytical circuits[1]. This means a lab can run CHNS analysis on one channel and seamlessly switch to Oxygen determination by pyrolysis on the other without manual intervention[1].
-
Best for: High-throughput laboratories requiring rapid, automated switching between combustion and pyrolysis modes[2].
Elementar vario EL cube
Unlike systems relying on standard GC columns, the vario EL cube employs patented purge and trap chromatography[3]. This allows for the baseline separation of gases even at extreme elemental ratios (up to 12,000:1)[3]. Furthermore, it utilizes a blank-free ball valve for sample introduction, which prevents atmospheric nitrogen contamination—crucial for trace N analysis[3]. It also boasts the highest dynamic range, capable of combusting up to 40 mg of absolute carbon[4].
-
Best for: Samples with extreme elemental ratios or heterogeneous matrices requiring larger sample weights[4].
PerkinElmer 2400 Series II
The 2400 Series II is a highly robust instrument based on the classical Pregl-Dumas method, utilizing steady-state frontal chromatography[5]. It provides advanced control over combustion conditions, allowing users to optimize the temperature, time, and oxygen volume for particularly recalcitrant samples[5].
-
Best for: Routine, highly regulated QA/QC environments that prioritize classical, field-proven reliability and straightforward maintenance[6].
Table 1: Analyzer Performance Comparison
| Feature | Thermo Fisher FlashSmart | Elementar vario EL cube | PerkinElmer 2400 Series II |
| Separation Method | GC Column | Purge & Trap Chromatography | Frontal Chromatography |
| Sample Introduction | MAS Plus Autosampler | Blank-free Ball Valve | 60-position Autosampler |
| Max Carbon Capacity | Standard micro-range | Up to 40 mg C | Standard micro-range |
| Mode Switching | Automated via MVC Module | Manual / Software controlled | Column Switching Accessory |
Self-Validating Experimental Protocol for C10H8BrNO3
To ensure scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a self-validating system that continuously monitors for calibration drift and incomplete combustion.
Step 1: System Blanking & Leak Checking Run 3 to 5 empty tin capsules through the combustion cycle.
-
Causality: This establishes a stable baseline, purges residual atmospheric nitrogen, and confirms the pneumatic integrity of the system.
Step 2: K-Factor Calibration Weigh 2.000–3.000 mg of a certified reference material (e.g., Acetanilide or Sulfanilamide) in triplicate using an ultra-microbalance. Calculate the K-factors for C, H, and N.
Step 3: Sample Encapsulation Accurately weigh 2.000–2.500 mg of the C10H8BrNO3 sample into a tin capsule. Fold and crimp the capsule tightly to exclude trapped air.
-
Causality: Tin is not just a container; it acts as a catalyst. When exposed to the oxygen pulse in the 1000°C furnace, the tin oxidizes in a violent exothermic reaction, temporarily driving the local temperature up to ~1800°C to ensure the complete destruction of the organic matrix.
Step 4: Combustion and Halogen Scavenging Drop the sample into the oxidation reactor. Ensure the bottom third of the quartz reactor is packed with silver wool. The silver will quantitatively trap the combustion-derived Br₂ and HBr as AgBr, preventing downstream interference.
Step 5: Reduction and Detection The remaining gases (CO₂, H₂O, N₂, NOx, and excess O₂) pass through a copper reduction reactor. The copper removes excess oxygen and reduces NOx species to N₂ gas. The gases are then separated chromatographically and quantified by the TCD.
Step 6: Continuous Validation Analyze a known standard every 10 samples. If the calculated K-factor drifts by more than 0.5%, the run must be paused and the system recalibrated.
Table 2: Theoretical vs. Experimental Data for C10H8BrNO3
Data supported by synthesized experimental yields[7].
| Element | Theoretical Mass (%) | Experimental Yield (%) | Deviation (Δ) |
| Carbon (C) | 44.47 | 44.30 | -0.17 |
| Hydrogen (H) | 2.99 | 2.81 | -0.18 |
| Nitrogen (N) | 5.19 | 5.20 | +0.01 |
| Bromine (Br) | 29.59 | 29.50 | -0.09 |
Workflow Visualization
The following diagram illustrates the critical pathway of the combustion gases, highlighting the necessary halogen scavenging step required for C10H8BrNO3.
Fig 1: Elemental analysis workflow detailing halogen scavenging for C10H8BrNO3.
References
-
The 2400 Series II CHNS/O Elemental Analyzer - National Institute of Fundamental Studies (NIFS). Available at: [Link]
-
2400 Series II CHNS/O Elemental Analysis - Cromatec. Available at: [Link]
-
Chlorine analyzer - vario EL cube - MedicalExpo / Elementar. Available at:[Link]
-
vario EL cube – CHNS ELEMENTAL ANALYZER - Maxtech. Available at:[Link]
-
The impact of interplay between electronic and steric effects on the synthesis... - Royal Society of Chemistry (RSC). Available at: [Link]
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- 4. medicalexpo.com [medicalexpo.com]
- 5. cromatec.ro [cromatec.ro]
- 6. The 2400 Series II CHNS/O Elemental Analyzer | National Institute of Fundamental Studies (NIFS), Sri Lanka [nifs.ac.lk]
- 7. rsc.org [rsc.org]
UV-Vis absorption spectra of 3-methyl-2(3H)-benzoxazolone derivatives
Title: UV-Vis Absorption Spectra of 3-Methyl-2(3H)-Benzoxazolone Derivatives: A Comparative Analytical Guide
Executive Summary & Mechanistic Context
The 2(3H)-benzoxazolone scaffold is a highly versatile pharmacophore embedded in numerous biologically active molecules, ranging from soluble epoxide hydrolase (sEH) inhibitors[1] to potent apoptotic agents targeting metastatic cancer cell lines[2]. Within drug formulation and discovery, UV-Vis absorption spectroscopy is not merely a tool for concentration determination; it is a fundamental diagnostic method for evaluating electronic structure, tautomeric stability, and proton dissociation constants (
The core benzoxazolone ring exhibits strong absorption bands in the UV region, primarily driven by
The Causality of N-Methylation: By introducing a methyl group at the 3-position (N-methylation), the molecule is sterically and electronically "locked" into the lactam form. This modification prevents tautomerization, resulting in a highly stable, pH-independent baseline UV-Vis profile. Consequently, any observed spectral shifts in 3-methyl-2(3H)-benzoxazolone derivatives can be exclusively attributed to the auxochromic effects of substituents on the aromatic ring, allowing researchers to accurately predict changes in lipophilicity and target-binding affinity.
Product Comparison: Benzoxazolone Derivatives
When selecting a 3-methyl-2(3H)-benzoxazolone derivative for assay development or as a synthetic building block, the choice of aromatic substitution fundamentally alters both the photophysical properties and the biological utility of the compound. Below is an objective comparison of three primary structural variants.
Product A: 3-Methyl-2(3H)-benzoxazolone (The Baseline Scaffold)
-
Spectral Profile: Exhibits a primary absorption maximum (
) around 270–275 nm. -
Performance: Offers a clean, predictable spectrum with moderate molar absorptivity. Because it lacks electron-donating or withdrawing groups on the aromatic ring, it serves as the perfect baseline standard for comparative binding assays.
-
Best For: Baseline pharmacokinetic modeling and as a precursor for transition-metal complexation studies.
Product B: 5-Chloro-3-methyl-2(3H)-benzoxazolone (The Lipophilic Binder)
-
Spectral Profile: The inductive electron-withdrawing effect of the chlorine atom at the 5-position pulls electron density across the conjugated system, resulting in a distinct bathochromic (red) shift, pushing the
to approximately 285 nm. -
Performance: The halogenation significantly increases the molecule's lipophilicity (log P). In biological evaluations, 5-chloro derivatives have demonstrated superior cytotoxic and apoptotic activity against breast cancer cell lines (e.g., MDA-MB-231) by enhancing membrane permeability and caspase-3 binding[2].
-
Best For: Development of highly lipophilic enzyme inhibitors and oncology drug candidates.
Product C: 6-Methoxy-3-methyl-2(3H)-benzoxazolone (The Hydrophilic Modulator)
-
Spectral Profile: The methoxy group acts as a strong resonance electron donor. This significantly alters the transition energy gaps, yielding dual absorption maxima at approximately 231 nm and 281 nm, highly characteristic of methoxylated benzoxazolinones like the natural product MBOA[4].
-
Performance: The oxygen atom introduces a new hydrogen-bond acceptor site, increasing aqueous solubility. The dual-peak UV signature makes it exceptionally easy to track via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) in complex biological matrices[5].
-
Best For: Formulations requiring higher bioavailability and agrochemical applications (e.g., bio-herbicides).
Quantitative Data Summary
| Derivative | Substituent | Approx. | Primary Electronic Effect | Primary Application | |
| Product A | None | 272 | 3.85 | Baseline Conjugation | Reference Standard |
| Product B | 5-Chloro | 285 | 4.10 | Inductive Withdrawal (-I) | Anticancer / sEH Inhibitors |
| Product C | 6-Methoxy | 231, 281 | 4.02, 3.58 | Resonance Donation (+R) | High-Bioavailability Assays |
Note: Molar extinction coefficients (
Structural & Spectral Logical Relationships
To visualize how structural modifications dictate both the UV-Vis absorption profile and the resulting biological utility, refer to the logical pathway diagram below.
Caption: Logical relationship between benzoxazolone substitutions, UV-Vis spectral shifts, and resulting physicochemical properties.
Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration
To accurately compare these derivatives, one must acquire their spectra under rigorously controlled conditions. Because highly substituted benzoxazolones possess limited solubility in pure water, utilizing a co-solvent system is mandatory to prevent micro-precipitation, which causes Rayleigh scattering and artificially inflates baseline absorbance[3].
This protocol is designed as a self-validating system: by mapping the isosbestic points during a pH titration, the researcher can mathematically prove that the observed spectral changes are due to pure electronic transitions of a single compound, rather than degradation or precipitation.
Materials Required:
-
Target 3-methyl-2(3H)-benzoxazolone derivatives.
-
Spectrophotometric grade Dimethyl Sulfoxide (DMSO).
-
0.1 M KCl (to maintain constant ionic strength).
-
Standardized HCl and KOH solutions.
-
Diode-array UV-Vis spectrophotometer (e.g., Agilent Cary series).
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh the derivative and dissolve it in pure DMSO to create a 1.0 mM stock solution. Causality: DMSO ensures complete solvation of the lipophilic core before introduction to aqueous media.
-
Working Solution Formulation: Dilute the stock solution into a 30% (v/v) DMSO / 70% H₂O solvent mixture to achieve a final compound concentration of 50
M. Add KCl to achieve a 0.1 M background ionic strength. Causality: The 30% DMSO threshold is the field-proven sweet spot that maintains the solubility of halogenated derivatives while mimicking an aqueous biological environment closely enough for relevant extrapolation[3]. -
Baseline Correction: Blank the spectrophotometer using the exact 30% DMSO / 0.1 M KCl solvent matrix.
-
pH Titration & Spectral Acquisition:
-
Adjust the solution to pH 2.0 using standardized HCl.
-
Record the UV-Vis spectrum from 200 nm to 400 nm.
-
Incrementally increase the pH up to 11.0 using standardized KOH, recording the spectrum at intervals of 0.5 pH units.
-
-
Data Deconvolution: Plot the absorbance at the specific
against the pH. Use deconvolution software (e.g., PSEQUAD) to calculate the exact molar absorptivity and verify the presence of isosbestic points.
Caption: Step-by-step experimental workflow for UV-Vis spectrophotometric titration and spectral deconvolution.
Conclusion
For analytical chemists and drug developers, the 3-methyl-2(3H)-benzoxazolone scaffold offers a highly tunable platform. If the goal is to maximize hydrophobic target-pocket binding (such as in sEH inhibition), the 5-chloro derivative is the superior product, easily tracked by its bathochromically shifted 285 nm peak. Conversely, for applications requiring higher aqueous solubility and complex matrix tracking, the 6-methoxy derivative provides a distinct dual-peak UV signature that simplifies chromatographic detection. By adhering to the 30% DMSO co-solvent protocol, researchers can ensure artifact-free, highly reproducible spectral data.
References
-
Kovács, F., Gopisetty, M. K., Adamecz, D. I., & Frank, E. (2021). Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activity. RSC Advances, 11, 14945-14957.[3] URL: [Link]
-
Bilginer, S., et al. (2023). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences, 6(3), 500-512.[2] URL: [Link]
-
Kato-Noguchi, H., et al. (2023). Isolation and characterization of the hydrophilic BNI compound, 6-methoxy-2(3H)-benzoxazolone (MBOA), from maize roots. Biology and Fertility of Soils.[4] URL: [Link]
-
Hassan, A., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 8(2), 2345-2358.[1] URL: [Link]
-
Rachmawati, W., et al. (2024). Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated from Acanthus ilicifolius Linnaeus using high-performance liquid chromatography-tandem mass spectrometry. Frontiers in Chemistry, 12.[5] URL: [Link]
Sources
- 1. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study [jmchemsci.com]
- 3. Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01889B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
Validating the Synthesis of Benzoxazolone-Based Enzyme Inhibitors: A Comparative Guide
Introduction
Benzoxazolone (2(3H)-benzoxazolone) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Its structural mimicry of various biological pharmacophores allows it to selectively interact with multiple critical enzyme targets, including1[1], as well as 2[2]. For drug development professionals, ensuring the high-purity synthesis and rigorous validation of these derivatives is critical to preventing false positives in downstream screening. This guide provides an objective comparison of benzoxazolone derivatives, detailing the causality behind synthesis choices, structural validation protocols, and biological evaluation methodologies.
Section 1: Comparative Efficacy of Benzoxazolone Derivatives
The functionalization of the benzoxazolone core—particularly at the nitrogen atom (position 3) or the aromatic ring (positions 4-7)—dictates its target selectivity and inhibitory potency. For instance, N-substituted Mannich bases often exhibit potent AChE inhibition, making them prime candidates for Alzheimer's disease therapeutics[1]. Conversely, 4-substituted derivatives featuring lipophilic amino acid moieties demonstrate high affinity for sEH, offering powerful anti-inflammatory properties[2].
Table 1: Quantitative Comparison of Benzoxazolone-Based Enzyme Inhibitors
| Compound Class | Substitution Pattern | Target Enzyme | Top Candidate | IC₅₀ Value | Reference Control |
| Mannich Base | N-substituted-5-chloro | AChE | Compound 7 | 7.53 ± 0.17 μM | Rivastigmine[1] |
| Mannich Base | N-substituted-5-chloro | BuChE | Compound 11 | 17.50 ± 0.29 μM | Rivastigmine[1] |
| 4-Substituted | Pyrrolidine moiety | sEH | Compound 3g | 1.72 μM | Chlorzoxazone[2] |
| 4-Substituted | Phenyl moiety | sEH | Compound 3d | 2.67 μM | Chlorzoxazone[2] |
Section 2: Synthesis and Structural Validation Workflow
To guarantee reproducibility, a self-validating synthetic workflow must be established. The3[3] due to its high atom economy and mild conditions, which prevent the unwanted cleavage of the sensitive oxazolone ring.
Workflow for the synthesis, validation, and biological evaluation of benzoxazolone derivatives.
Step-by-Step Synthesis Protocol (Mannich Bases)
-
Reagent Assembly: Dissolve 15 mmol of the 5-chloro-2(3H)-benzoxazolone derivative and 15 mmol of the target amine (e.g., piperidine or pyrrolidine) separately in 10 mL of methanol[4].
-
Catalysis & Bridging: Add 20 mmol of a 37% w/v formaldehyde solution to the mixture.
-
Causality: Formaldehyde acts as the electrophilic carbon bridge, reacting with the amine to form an iminium ion, which is subsequently attacked by the nucleophilic nitrogen of the benzoxazolone.
-
-
Reaction & Precipitation: Stir vigorously for 3 hours at room temperature. Pour the mixture onto an ice bath to induce precipitation[3],[4].
-
Purification: Filter the precipitate and wash with cold methanol.
-
Causality: Cold methanol selectively removes unreacted starting materials and formaldehyde without dissolving the more lipophilic target product, ensuring a high-yield crude[3].
-
Step-by-Step Validation Protocol (HPLC & NMR)
A self-validating system requires orthogonal analytical techniques to confirm both purity and structural identity before biological screening[5].
-
HPLC Purity Analysis: Dissolve the sample in the mobile phase (1 mg/mL). Inject onto a C18 column using a gradient mobile phase of acetonitrile and water containing 0.1% formic acid[5].
-
Causality: The gradient elution ensures that highly polar impurities (unreacted amines) elute early, while the lipophilic benzoxazolone derivative is retained. This allows for accurate baseline resolution and quantification of purity (>95% required for assays)[5].
-
-
NMR Structural Confirmation: Dissolve the purified compound in CDCl₃.
-
Causality: ¹H NMR must confirm the disappearance of the characteristic benzoxazolone N-H proton (typically >10 ppm) and the appearance of a singlet integrating to 2 protons around δ 4.90 ppm. This definitively proves the regioselective formation of the N-CH₂-N Mannich bridge[3].
-
Section 3: Biological Evaluation Protocols
Once purity is established, the functional efficacy of the inhibitor must be quantified. For AChE inhibitors, 1[1].
Step-by-Step Ellman's Assay Protocol
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Enzyme-Inhibitor Incubation: Mix the AChE enzyme solution with varying concentrations of the validated benzoxazolone inhibitor. Incubate at 25°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's catalytic active site (CAS) before the substrate is introduced, ensuring accurate IC₅₀ determination.
-
-
Reaction Initiation: Add acetylthiocholine iodide (substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Kinetic Measurement: Monitor the absorbance continuously at 412 nm.
-
Causality: As AChE hydrolyzes the substrate, it releases thiocholine. Thiocholine reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity and inversely proportional to inhibitor efficacy, creating a highly reliable, self-validating kinetic readout[3],[1].
-
Mechanism of acetylcholinesterase (AChE) inhibition and assay readout by benzoxazolone compounds.
Conclusion
The synthesis and validation of benzoxazolone-based enzyme inhibitors demand a meticulous approach. By coupling the high atom economy of the Mannich reaction with rigorous orthogonal validation (HPLC/NMR) and self-validating biological assays (Ellman's method), researchers can confidently advance these privileged scaffolds through the preclinical drug development pipeline, ensuring that observed bioactivity is a true reflection of the intended molecular design.
References
- Title: Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)
- Source: PubMed (NIH)
- Title: Synthesis, Biological Evaluation, and Docking Studies of Some 5-chloro-2(3H)
- Title: Investigation of some 3-substituted-2(3H)
- Title: A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)
Sources
- 1. Synthesis, biological evaluation, and docking studies of some 5-chloro-2(3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. wjarr.com [wjarr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone proper disposal procedures
An authoritative operational guide designed for researchers, environmental health and safety (EHS) officers, and drug development professionals handling highly reactive halogenated intermediates.
Executive Summary
6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (CAS: 79851-85-7) [1] is a highly reactive synthetic intermediate widely utilized in medicinal chemistry for constructing heterocyclic scaffolds and enzyme inhibitors. Its utility stems from the α-bromo ketone moiety—a potent electrophile. However, this same structural feature makes it a severe lachrymator, a strong alkylating agent, and a logistical challenge for waste management [2].
This guide provides field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and protecting laboratory personnel from irreversible alkylation hazards.
Chemical Hazard Profiling & Mechanistic Causality
To dispose of a chemical safely, one must first understand why it is dangerous. The α-bromo ketone group undergoes rapid nucleophilic substitution (
Furthermore, exposure to ambient moisture induces slow hydrolysis of the bromoacetyl group, releasing corrosive hydrogen bromide (HBr) gas [3]. This dictates strict rules for container selection and waste segregation.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Description | Operational Implication |
| CAS Number | 79851-85-7 | Must be explicitly listed on all EHS waste manifests. |
| Functional Group | α-bromo ketone | Potent alkylating agent; requires impermeable heavy-duty nitrile or butyl rubber gloves. |
| Degradation Byproducts | HBr, CO, CO₂ | Store waste in High-Density Polyethylene (HDPE); avoid metal containers which will corrode. |
| Waste Classification | Halogenated Organic | Must be segregated for high-temperature incineration to prevent dioxin/furan formation. |
Waste Segregation Logistics
The single most critical rule for disposing of α-bromo ketones is strict segregation [3]. Mixing halogenated waste with non-halogenated streams compromises the thermodynamics of the incineration process and violates hazardous waste regulations.
Table 2: Waste Segregation Compatibility Matrix
| Waste Stream | Compatibility | Mechanistic Rationale |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Safely co-incinerated; standard disposal route for halogenated organics. |
| Non-Halogenated Solvents (e.g., Acetone, EtOH) | Incompatible | Drastically increases disposal costs and alters incineration profiles. |
| Aqueous Waste / Acids | Incompatible | Moisture drives the hydrolysis of the bromoacetyl group, generating pressurized HBr gas in closed bins. |
| Amines / Strong Nucleophiles | Incompatible | Triggers highly exothermic alkylation reactions; poses a severe risk of thermal runaway and container rupture. |
Operational Disposal Plans (SOPs)
SOP A: Routine Disposal of Liquid and Solid Waste
This self-validating protocol ensures that intact material and reaction mother liquors are safely transferred to EHS without risking container over-pressurization.
-
Verify Waste Stream: Confirm that the liquid waste contains only halogenated solvents (e.g., dichloromethane) and the bromoacetyl compound.
-
Container Selection: Use a chemically compatible, vented High-Density Polyethylene (HDPE) carboy. Causality: Vented caps prevent the dangerous accumulation of HBr gas if trace moisture causes hydrolysis.
-
Transfer: Working strictly inside a certified fume hood, use a dedicated funnel to pour the waste into the carboy. Do not allow the waste to splash.
-
Labeling: Immediately tag the container with a hazardous waste label reading: "Halogenated Organic Waste: Contains 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (Lachrymator / Alkylating Agent)."
-
Solid Waste: Contaminated consumables (pipette tips, weighing boats) and pure solid compound must be placed in a sealable, puncture-resistant plastic bin, separate from general lab trash, and labeled as solid halogenated waste.
Logical decision tree for the segregation and disposal of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
SOP B: Spill Containment & Chemical Decontamination
Because of its lachrymatory and alkylating properties, spills of this compound cannot be treated like standard solvent spills. Combustible materials (like paper towels) must be avoided [4].
-
Evacuation & Isolation: Immediately clear personnel from the immediate area. If the spill is outside a fume hood, increase room ventilation.
-
Don Advanced PPE: Equip a NIOSH-approved respirator with organic vapor/acid gas cartridges, chemical splash goggles, and double-layered butyl rubber gloves.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Reactive α-bromo ketones can react exothermically with organic absorbents (like sawdust), potentially causing a fire or accelerating the release of toxic vapors [4].
-
Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a heavy-duty hazardous waste bag.
-
Chemical Decontamination (Quenching): Wash the spill surface with a 5% (w/v) sodium bicarbonate (
) solution. Causality: The mild base safely neutralizes any residual hydrobromic acid (HBr) generated from the ambient hydrolysis of the bromoacetyl group, without triggering a violent reaction. -
Validation & Final Cleanup: Check the pH of the surface moisture using pH paper. Once the surface reads neutral (pH 7), perform a final wipe with water and dispose of all cleanup materials as solid halogenated waste.
Step-by-step operational workflow for spill containment and surface decontamination.
References
-
Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. Available at:[Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
